5-Bromobenzo[d]thiazol-2(3H)-one
描述
Structure
3D Structure
属性
IUPAC Name |
5-bromo-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQDLHPYANRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384226 | |
| Record name | 5-Bromobenzo[d]thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199475-45-1 | |
| Record name | 5-Bromobenzo[d]thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromobenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromobenzo[d]thiazol-2(3H)-one is a halogenated heterocyclic compound belonging to the benzothiazole class. Molecules in this class are of significant interest to the scientific and pharmaceutical communities due to their wide range of biological activities. This technical guide provides a summary of the available chemical and physical properties of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles the known information and provides representative experimental protocols and potential biological pathway interactions based on the well-documented activities of structurally related benzothiazole derivatives.
Chemical and Physical Properties
The fundamental chemical identifiers and physical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are readily available, detailed experimental data such as boiling point, solubility, and comprehensive spectral analyses are not extensively reported in the searched literature.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 199475-45-1 | [1][2] |
| Molecular Formula | C₇H₄BrNOS | [1][2] |
| Molecular Weight | 230.08 g/mol | [1][2] |
| Melting Point | 242-243 °C | [3] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Off-white to pink solid | [3] |
| 1H NMR | Data not available | |
| 13C NMR | Data not available | |
| FT-IR | Data not available | |
| Mass Spectrum | Data not available |
Synthesis and Characterization: An Illustrative Experimental Protocol
Below is a representative experimental protocol for the synthesis of a related benzothiazole, which can be adapted for the synthesis of the target compound. This protocol is provided for illustrative purposes.
Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
This procedure details a catalyst-free synthesis of 2-arylbenzothiazoles in a DMSO/air system.
Materials:
-
2-Aminothiophenol
-
Aryl aldehyde
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 2-aminothiophenol (1.0 mmol) and the aryl aldehyde (1.0 mmol) is prepared in DMSO (2.0 mL).
-
The reaction mixture is then stirred at 120 °C in a vessel open to the air.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Water is added to the reaction mixture, and the resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Characterization: The structure of the synthesized compound would be confirmed using various spectroscopic methods, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry: To confirm the molecular weight.
Caption: A logical workflow for the synthesis and characterization of this compound.
Potential Biological Activity and Signaling Pathway Involvement
While no specific biological data for this compound has been found, the benzothiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.
Notably, many benzothiazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in many human cancers and a common target for therapeutic intervention. It is plausible that this compound or its derivatives could exhibit inhibitory activity against components of this pathway.
The following diagram illustrates the potential mechanism of action of a hypothetical benzothiazole-based inhibitor on the PI3K/AKT signaling pathway.
Caption: A diagram showing the potential inhibitory effect of a benzothiazole derivative on the PI3K/AKT pathway.
Conclusion
This compound is a benzothiazole derivative with limited publicly available experimental data. This guide has consolidated the known chemical identifiers and physical properties. While a specific synthetic protocol and detailed characterization data are lacking, a representative synthetic approach has been outlined. Based on the extensive biological activities reported for the benzothiazole class of compounds, it is plausible that this compound may exhibit interesting pharmacological properties, potentially through the modulation of critical cellular signaling pathways such as the PI3K/AKT cascade. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential in drug discovery and development.
References
5-Bromobenzo[d]thiazol-2(3H)-one CAS number 199475-45-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromobenzo[d]thiazol-2(3H)-one (CAS Number: 199475-45-1), a heterocyclic organic compound. Due to the limited availability of in-depth experimental data for this specific molecule in peer-reviewed literature, this document summarizes the known physicochemical properties and presents a review of the synthesis, biological activities, and potential mechanisms of action of structurally related benzothiazole derivatives. This comparative approach aims to provide a valuable resource for researchers interested in the potential applications and further investigation of this compound.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is provided in the table below. These data are primarily sourced from chemical supplier databases.
| Property | Value |
| CAS Number | 199475-45-1 |
| Molecular Formula | C₇H₄BrNOS |
| Molecular Weight | 230.08 g/mol |
| Canonical SMILES | Brc1ccc2c(c1)NC(=O)S2 |
Synthesis Protocols of Analogous Benzothiazole Compounds
While a specific, detailed synthesis protocol for this compound is not documented in the available scientific literature, the synthesis of the benzothiazole scaffold is well-established. The following protocols for analogous compounds are provided to illustrate potential synthetic routes that could be adapted for the target molecule.
It is critical to recognize that these are examples for related structures, and optimization would be necessary for the synthesis of this compound.
General Synthesis of Substituted Benzothiazole Derivatives
A variety of synthetic methods for benzothiazole derivatives have been reported, often involving the cyclization of 2-aminothiophenol derivatives with various reagents. For instance, one common approach involves the reaction of a substituted 2-aminothiophenol with a carboxylic acid, aldehyde, or their derivatives.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic route to this compound.
Biological Activity and Potential Applications
Direct biological activity data for this compound is not currently available in the scientific literature. However, the benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Below is a summary of the biological activities of structurally similar compounds, which may suggest potential areas of investigation for the title compound.
Antimicrobial Activity
Numerous benzothiazole derivatives have been reported to possess significant antibacterial and antifungal properties. For example, various substituted benzothiazoles have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens. The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes.
Anticancer Activity
The benzothiazole scaffold is also a key component of several anticancer agents. Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
Table of Biological Activities for Analogous Benzothiazole Derivatives:
| Compound Class | Biological Activity | Example Target/Mechanism |
| Aminobenzothiazoles | Anticancer | Tyrosine Kinase Inhibition |
| Benzothiazole-2-thiones | Antimicrobial | Enzyme Inhibition |
| Substituted Benzothiazolones | Anticancer | Apoptosis Induction |
Signaling Pathways and Experimental Workflows
Given the absence of specific biological data for this compound, no definitive signaling pathways can be depicted. However, based on the activities of related compounds, a logical experimental workflow for the initial biological evaluation of this molecule can be proposed.
Proposed Experimental Workflow for Biological Screening:
Caption: A proposed workflow for the initial biological evaluation of this compound.
Conclusion and Future Directions
While this compound remains a largely uncharacterized compound in the public scientific domain, its core benzothiazole structure suggests potential for significant biological activity. The information presented on analogous compounds indicates that this molecule could be a valuable candidate for screening in anticancer and antimicrobial drug discovery programs. Future research should focus on developing and publishing a robust synthetic protocol, followed by a systematic evaluation of its biological properties. Such studies would be instrumental in determining the potential of this compound as a lead compound for the development of new therapeutic agents.
5-Bromobenzo[d]thiazol-2(3H)-one molecular structure
An In-depth Technical Guide to the Molecular Structure of 5-Bromobenzo[d]thiazol-2(3H)-one
Abstract
This compound is a heterocyclic organic compound belonging to the benzothiazolone family. This class of molecules is of significant interest to researchers and drug development professionals due to the wide range of biological activities exhibited by its derivatives, including potential applications in oncology and antimicrobial therapies.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical properties, spectroscopic data, a proposed synthesis protocol, and its potential role in relevant biological pathways. The information is structured to serve as a foundational resource for scientific investigation and drug discovery efforts.
Chemical Identity and Properties
This compound is characterized by a bicyclic structure composed of a brominated benzene ring fused to a thiazolone ring. The presence of the bromine atom, the amide-like lactam group, and the thioether linkage within the heterocyclic system are key features that define its chemical reactivity and potential for biological interactions.
Table 1.1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 199475-45-1 | [4][5] |
| Molecular Formula | C₇H₄BrNOS | [4][5] |
| Molecular Weight | 230.08 g/mol | [4][5] |
| SMILES | BrC1=CC2=C(SC(=O)N2)C=C1 | [5] |
| Synonyms | 5-Bromo-2(3H)-benzothiazolone, 5-bromo-3H-1,3-benzothiazol-2-one | [4] |
Spectroscopic and Physicochemical Data
The structural elucidation of this compound relies on standard analytical techniques. While specific experimental spectra for this exact compound are not detailed in the provided search results, the following tables summarize expected physicochemical properties and spectroscopic characteristics based on its known structure and data from analogous compounds.
Table 2.1: Predicted Physicochemical Properties
| Property | Predicted Value | Note |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Based on computational models for similar structures.[6] |
| logP | 2.7 | A calculated value indicating moderate lipophilicity.[6] |
| Hydrogen Bond Donors | 1 | The N-H group in the thiazolone ring.[7] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the sulfur atom.[7] |
Table 2.2: Predicted Spectroscopic Characteristics
| Technique | Predicted Wavenumber/Shift | Assignment and Notes |
| FT-IR (cm⁻¹) | ~3200-3050 | N-H stretching vibration of the secondary amide (lactam). |
| ~3100-3000 | Aromatic C-H stretching.[8] | |
| ~1710-1680 | C=O (carbonyl) stretching of the lactam ring.[9] | |
| ~1600, ~1475 | C=C stretching vibrations within the aromatic ring.[8] | |
| ¹H-NMR (ppm) | ~11.0-12.0 | Broad singlet corresponding to the N-H proton. |
| ~7.0-7.8 | Multiplet signals corresponding to the three protons on the aromatic ring. | |
| ¹³C-NMR (ppm) | ~170 | Carbonyl carbon (C=O) of the lactam. |
| ~110-140 | Signals for the six carbons of the benzene ring. | |
| Mass Spec. (m/z) | ~230, ~232 | Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a single bromine atom. |
Synthesis and Characterization Protocols
A detailed experimental protocol for the synthesis of this compound is not available in the search results. However, a logical and common synthetic pathway can be proposed based on established heterocyclic chemistry principles.
Proposed Synthesis Workflow
The most direct route involves the cyclization of 2-amino-4-bromothiophenol with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), to form the thiazolone ring.
Figure 1: Proposed workflow for the synthesis of this compound.
Representative Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
2-Amino-4-bromothiophenol
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-bromothiophenol (1.0 eq) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using the following methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
-
FT-IR Spectroscopy: To verify the presence of key functional groups (N-H, C=O).[10]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
-
Melting Point Analysis: To assess the purity of the final product.
Potential Biological Activity and Signaling Pathways
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component in numerous compounds with a wide array of biological activities.[1][2] Derivatives have been investigated for anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[11][12]
One significant area of research for related heterocyclic systems is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[13] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Small molecule inhibitors that block the ATP-binding site of the EGFR kinase domain are a proven strategy in cancer therapy. Given its structure, this compound could serve as a scaffold for developing such inhibitors.
Figure 2: Simplified EGFR signaling pathway and the potential inhibitory role of the title compound.
Conclusion
This compound is a well-defined chemical entity with a molecular structure that makes it a valuable scaffold for medicinal chemistry. This guide has outlined its core chemical properties, predicted spectroscopic data, and a plausible synthetic route. The established biological relevance of the benzothiazole core, particularly in the context of kinase inhibition, highlights the potential of this molecule as a starting point for the design of novel therapeutic agents. Further experimental work is necessary to validate the proposed synthesis, fully characterize the compound, and explore its biological activity in relevant assays.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-ブロモベンゾ[D]チアゾール-2(3H)-オン CAS#: 199475-45-1 [m.chemicalbook.com]
- 5. 199475-45-1|this compound|BLD Pharm [bldpharm.com]
- 6. 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edu.rsc.org [edu.rsc.org]
- 11. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 5-Bromobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations and offers a practical approach for laboratory-scale synthesis. This document includes detailed experimental protocols, tabulated quantitative data for key steps, and visual representations of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed as a three-step process commencing from the readily available starting material, 4-bromoaniline. The overall pathway involves the formation of a thiourea intermediate, followed by cyclization to construct the benzothiazole core, and concluding with the conversion of the 2-amino functionality to the desired 2-oxo group.
Spectroscopic Data Analysis of 5-Bromobenzo[d]thiazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromobenzo[d]thiazol-2(3H)-one. These predictions are derived from spectral data of analogous compounds, including 2-bromobenzothiazole and other substituted benzothiazoles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |
| ~10.0 - 11.0 | Singlet (broad) | 1H | N-H |
| ~7.6 - 7.8 | Doublet | 1H | Ar-H |
| ~7.4 - 7.6 | Doublet of doublets | 1H | Ar-H |
| ~7.2 - 7.4 | Doublet | 1H | Ar-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~170 | C=O | C2 |
| ~138 | Aromatic C | C7a |
| ~130 | Aromatic C | C5 |
| ~128 | Aromatic CH | C6 |
| ~125 | Aromatic C | C3a |
| ~124 | Aromatic CH | C7 |
| ~115 | Aromatic CH | C4 |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3200 - 3000 | Medium, Broad | N-H | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 1700 - 1680 | Strong | C=O (Amide) | Stretching |
| 1600 - 1450 | Medium | C=C | Aromatic Ring Stretching |
| 1300 - 1200 | Medium | C-N | Stretching |
| 800 - 700 | Strong | C-Br | Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Ion | Description |
| 230/232 | [M]⁺ | Molecular ion peak (presence of Br isotope) |
| 202/204 | [M-CO]⁺ | Loss of carbon monoxide |
| 123 | [M-Br-CO]⁺ | Loss of bromine and carbon monoxide |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Solid):
-
Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Spectrum Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, GC is a common introduction method. For less volatile solids, a direct insertion probe can be used.
-
Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Spectroscopic Analysis Workflow.
5-Bromobenzo[d]thiazol-2(3H)-one solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability of 5-Bromobenzo[d]thiazol-2(3H)-one
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a crucial step in the early-stage development of this compound for pharmaceutical or research applications. Due to the limited availability of specific experimental data for this molecule in public literature, this document outlines best practices and detailed experimental protocols based on the known chemistry of related benzothiazole derivatives and established international guidelines for drug substance testing. The guide covers potential degradation pathways, methodologies for solubility and stability assessment, and suitable analytical techniques for quantification. All quantitative data is presented in structured tables, and experimental workflows are illustrated with clear diagrams.
Introduction
This compound is a heterocyclic compound belonging to the benzothiazole class. Compounds in this family are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the physicochemical properties, particularly solubility and stability, is fundamental for the successful development of any new chemical entity. These parameters influence bioavailability, formulation strategies, storage conditions, and shelf-life. This guide details the necessary studies to characterize these critical attributes for this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below. This information is typically provided by chemical suppliers.
| Property | Value | Reference |
| CAS Number | 199475-45-1 | [1] |
| Molecular Formula | C₇H₄BrNOS | [1] |
| Molecular Weight | 230.08 g/mol | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Solubility Studies
Determining the solubility of this compound in various media is essential for developing appropriate formulations for in vitro and in vivo studies.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol outlines the shake-flask method, a standard approach for determining thermodynamic solubility.
-
Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to mimic physiological conditions) and relevant organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Data Presentation: Solubility Data Summary
The results from the solubility studies should be summarized in a table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| pH 1.2 Buffer | 25 | Data | Data |
| pH 4.5 Buffer | 25 | Data | Data |
| pH 6.8 Buffer | 25 | Data | Data |
| pH 7.4 Buffer | 25 | Data | Data |
| Water | 25 | Data | Data |
| DMSO | 25 | Data | Data |
| Ethanol | 25 | Data | Data |
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Stability Studies
Stability studies are performed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Potential Degradation Pathways
Based on the chemistry of related benzothiazole compounds, this compound may be susceptible to the following degradation pathways[2]:
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiazole ring is prone to oxidation by atmospheric oxygen or other oxidizing agents.
-
Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical degradation.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: [2]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.
-
Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.
Experimental Protocol: Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches to establish a retest period.
-
Packaging: Store the compound in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions (ICH Q1A(R2)): [3]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Test the samples for appearance, assay, degradation products, and other relevant quality attributes.
Data Presentation: Stability Study Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Forced Degradation | Acid, Base, Oxidation, Heat, Light | Varies |
Workflow for a Comprehensive Stability Study
Caption: Workflow for Comprehensive Stability Assessment.
Analytical Methodology
A validated, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and robust technique for this purpose.[4]
Experimental Protocol: HPLC-UV Method
The following provides a starting point for developing an HPLC-UV method for this compound.
-
Column Selection: A C18 reversed-phase column is generally a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: The UV detection wavelength should be set at the lambda max (λmax) of this compound, which needs to be determined experimentally.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is crucial for a stability-indicating method, ensuring that degradation products do not interfere with the quantification of the parent compound.
Data Presentation: Typical HPLC Parameters
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (e.g., 254 nm) |
Workflow for Analytical Method Development and Validation
Caption: Workflow for Analytical Method Development & Validation.
Conclusion
While specific solubility and stability data for this compound are not widely published, this guide provides a robust framework for obtaining this critical information. By following the outlined experimental protocols for solubility assessment, forced degradation, and long-term stability studies, researchers and drug developers can build a comprehensive data package. The use of a validated, stability-indicating analytical method is paramount to ensure the accuracy and reliability of the results. This foundational knowledge is indispensable for advancing the development of this compound for its intended application.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Inferred Mechanism of Action of 5-Bromobenzo[d]thiazol-2(3H)-one
Disclaimer: To date, the specific mechanism of action for 5-Bromobenzo[d]thiazol-2(3H)-one has not been explicitly detailed in peer-reviewed literature. This guide, therefore, presents a comprehensive overview of the established mechanisms of action for structurally analogous benzothiazole and benzo[d]thiazol-2(3H)-one derivatives. The information herein is intended to provide a foundational understanding and to guide future research into the biological activities of this compound for researchers, scientists, and drug development professionals.
The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets.[1] Investigations into its derivatives have revealed potent activities across several therapeutic areas, including oncology, neurodegenerative diseases, and inflammation. This guide will explore these potential mechanisms, providing quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visual representations of the key signaling pathways.
Potential Therapeutic Applications and Associated Mechanisms of Action
Based on the activities of structurally related compounds, this compound may exhibit efficacy in the following areas:
Oncology: Inhibition of Kinase Signaling Pathways
Derivatives of the closely related 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have demonstrated significant antitumor activity, particularly against non-small cell lung cancer. The primary mechanism identified is the inhibition of the Anaplastic Lymphoma Kinase (ALK) and the downstream Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This inhibition leads to cell cycle arrest, disruption of mitochondrial membrane potential, and ultimately, apoptosis.
Quantitative Data for a Structurally Related ALK/PI3K/AKT Pathway Inhibitor
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 45 (a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative) | A549 (Lung Cancer) | 0.44 |
Signaling Pathway Diagram: ALK/PI3K/AKT Inhibition
Caption: Hypothesized inhibition of the ALK/PI3K/AKT signaling pathway.
Neurodegenerative Diseases: Dual Enzyme Inhibition
Certain 1-(benzo[d]thiazol-2-yl)-3-phenylureas have been identified as dual inhibitors of Casein Kinase 1 (CK1) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD). Both enzymes are implicated in the pathophysiology of Alzheimer's disease. Such dual activity presents a promising therapeutic strategy by targeting two distinct pathological processes. Other benzothiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are also key targets in Alzheimer's disease treatment.[2]
Quantitative Data for Structurally Related Enzyme Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Compound 4f (a benzothiazole derivative) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [2] |
| Compound 4f (a benzothiazole derivative) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [2] |
Logical Relationship Diagram: Dual Inhibition Strategy for Alzheimer's Disease
Caption: Multi-target inhibition strategy for Alzheimer's disease.
Anti-inflammatory Action: Cannabinoid Receptor Agonism
A series of benzo[d]thiazol-2(3H)-one derivatives have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[3] The CB2 receptor is highly expressed in immune cells, and its activation is known to modulate inflammatory responses without the psychotropic effects associated with CB1 receptor agonism.[3] This suggests a potential role for this compound in treating inflammatory conditions.
Quantitative Data for a Structurally Related CB2 Agonist
| Compound | Receptor | Ki (nM) | Reference |
| Compound 9 (a benzo[d]thiazol-2(3H)-one derivative) | CB2 | 13.5 | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
MTT Assay for Cytotoxicity and Antiproliferative Activity
This assay is a colorimetric method used to assess cell viability.[4][5][6]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
ALK Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of ALK. A common method is a luminescence-based assay that quantifies ATP consumption.[7]
Protocol (based on ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare solutions of ALK enzyme, substrate (e.g., a generic kinase substrate), ATP, and the test compound (this compound) in kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the ALK enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for 60-120 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Casein Kinase 1 (CK1) Assay
This assay determines the inhibitory effect of a compound on CK1 activity, often using a radioactive filter binding method.[8]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, γ-³²P-ATP, CK1 substrate (e.g., dephosphorylated α-casein), and the test compound.
-
Enzyme Addition: Add the CK1 enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes.
-
Reaction Termination and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the paper squares multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Scintillation Counting: Place the dried paper squares in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of CK1 activity by the test compound and calculate the IC50 value.
ABAD (Amyloid-beta Binding Alcohol Dehydrogenase) Enzyme Activity Assay
This spectrophotometric assay measures the inhibition of ABAD activity by monitoring the oxidation of NADH.[9][10]
Protocol:
-
Assay Mixture: In a cuvette, combine a buffer solution (e.g., potassium phosphate buffer), NADH, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant human ABAD enzyme to the mixture and pre-incubate for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, S-acetoacetyl-CoA (SAAC).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (typically 5-10 minutes) as NADH is converted to NAD+.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for targeted investigation. The benzothiazole core is a versatile scaffold with proven activity against key targets in oncology, neurodegeneration, and inflammation. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the specific biological activities of this compound and unlock its therapeutic potential. Future studies are warranted to confirm which, if any, of these mechanisms are relevant to this specific compound and to quantify its potency and selectivity.
References
- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[d]thiazol-2(3H)-ones as new potent selective CB2 agonists with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. promega.com [promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Identification of Human ABAD Inhibitors for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Mitochondrial Enzyme ABAD Restores the Amyloid-β-Mediated Deregulation of Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromobenzo[d]thiazol-2(3H)-one: A Technical and Research Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 5-Bromobenzo[d]thiazol-2(3H)-one and its closely related analogs. While specific research on the 5-bromo isomer is limited, this document extrapolates from published data on similar benzothiazole derivatives to offer insights into its synthesis, potential biological activities, and relevant experimental protocols. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in this chemical scaffold.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the chemical formula C₇H₄BrNOS. Its structure consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 5-position and a ketone group at the 2-position of the thiazole ring.
| Property | Value | Source |
| CAS Number | 199475-45-1 | [1] |
| Molecular Formula | C₇H₄BrNOS | [1] |
| Molecular Weight | 230.08 g/mol | [1] |
| SMILES | O=C1NC2=CC(Br)=CC=C2S1 | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
A closely related compound, 5-Bromobenzo[d]thiazole-2(3H)-thione, where the oxygen atom is replaced by a sulfur atom, has a CAS number of 71216-20-1 and a molecular weight of 246.15 g/mol .[2]
Synthesis and Experimental Protocols
General Synthetic Approach
A plausible synthetic route for this compound could involve the bromination of a benzothiazol-2(3H)-one precursor. Alternatively, the synthesis could start from a brominated aniline derivative, followed by cyclization to form the benzothiazole ring.
Example Protocol for Bromination (adapted from the synthesis of 2,6-dibromo benzothiazole):
This protocol describes the bromination of benzothiazole using N-bromosuccinimide (NBS). A similar approach could be investigated for the selective bromination of benzothiazol-2(3H)-one at the 5-position.
-
Dissolve benzothiazol-2(3H)-one in a suitable solvent such as chloroform.
-
Heat the solution to reflux with stirring.
-
Add N-bromosuccinimide (NBS) and a catalyst, such as titanium dioxide, to the reaction mixture.
-
Continue the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter.
-
Wash the filtrate with a saturated sodium bicarbonate solution.
-
Dry the organic phase with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent like isopropanol.
Potential Biological Activities and Applications
Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.
Anticancer Activity
Numerous studies have reported the anticancer properties of benzothiazole derivatives. For instance, derivatives of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have shown significant antiproliferative activity against A549 lung cancer cells, with IC₅₀ values in the sub-micromolar range.[3] The mechanism of action for some of these compounds involves the inhibition of the ALK/PI3K/AKT signaling pathway, leading to G1-phase arrest and apoptosis.[3]
Another study on thiazole derivatives reported cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[4] One of the active compounds was identified as a vesicular endothelial growth factor receptor-2 (VEGFR-2) inhibitor.[4]
Table of Anticancer Activity for Related Benzothiazole Derivatives:
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45) | A549 | 0.44 | [3] |
| Thiazole derivative (compound 4c) | MCF-7 | 2.57 ± 0.16 | [4] |
| Thiazole derivative (compound 4c) | HepG2 | 7.26 ± 0.44 | [4] |
| Thiazole derivative with bromide substitution (compound 4b) | MCF-7 | 31.5 ± 1.91 | [4] |
| Thiazole derivative with bromide substitution (compound 4b) | HepG2 | 51.7 ± 3.13 | [4] |
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. A general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This protocol is adapted from established guidelines for antimicrobial susceptibility testing.[5]
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at a high concentration.
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup and Incubation:
-
Add the diluted inoculum to the wells containing the serially diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Other Potential Applications
A patent for 2-Ethylthio-5-bromobenzothiazole describes its use as a friction-resistant additive in machine oil, indicating that derivatives of 5-bromobenzothiazole may have applications beyond the pharmaceutical industry.[6]
Conclusion and Future Directions
This compound belongs to the benzothiazole class of compounds, which is a well-established scaffold in medicinal chemistry with proven anticancer and antimicrobial activities. While direct experimental data for the 5-bromo isomer is scarce in the public domain, the available literature on closely related analogs provides a strong foundation for future research.
Future work should focus on the development of a reliable and efficient synthesis for this compound. Following successful synthesis and characterization, a comprehensive biological evaluation is warranted. This should include screening for anticancer activity against a panel of cancer cell lines and determination of antimicrobial activity against a range of pathogenic bacteria and fungi. Mechanistic studies to elucidate the mode of action, including enzyme inhibition assays and investigation of effects on key signaling pathways, will be crucial for the development of this compound as a potential therapeutic agent. The structure-activity relationship of the bromo-substitution at the 5-position compared to other positions on the benzothiazole ring would also be an important area of investigation.
References
- 1. 199475-45-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one from 2-amino-5-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazolone scaffold is a privileged structure found in a variety of biologically active molecules, and the presence of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. This document provides detailed protocols for the synthesis of this compound from 2-amino-5-bromobenzenethiol via cyclization using common carbonylating agents.
Principle of the Reaction
The synthesis involves the intramolecular cyclization of 2-amino-5-bromobenzenethiol. The amino and thiol groups, being ortho to each other, readily react with a one-carbon electrophile (a carbonylating agent) to form the five-membered thiazole ring fused to the benzene ring, resulting in the desired benzothiazol-2(3H)-one structure. Two common and effective carbonylating agents for this transformation are triphosgene (bis(trichloromethyl) carbonate), a safer solid substitute for phosgene gas, and 1,1'-carbonyldiimidazole (CDI).
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocols
Two alternative protocols are presented for the synthesis of this compound.
Protocol 1: Synthesis using Triphosgene
This protocol utilizes triphosgene as the carbonylating agent, which serves as a solid, safer equivalent to phosgene gas.
Materials and Reagents:
| Material/Reagent | Grade | Supplier |
| 2-amino-5-bromobenzenethiol | ≥97% | Commercially Available |
| Triphosgene (BTC) | ≥98% | Commercially Available |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaHCO3 | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous MgSO4 or Na2SO4 | - | Commercially Available |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromobenzenethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.
-
Preparation of Triphosgene Solution: In a separate dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.
-
Addition of Carbonylating Agent: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred reaction mixture at 0 °C over a period of 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Safety Precautions:
-
Triphosgene is toxic and corrosive. It releases phosgene upon contact with moisture or upon heating. Handle it with extreme caution in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
Protocol 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This protocol employs CDI, a milder and non-toxic carbonylating agent.
Materials and Reagents:
| Material/Reagent | Grade | Supplier |
| 2-amino-5-bromobenzenethiol | ≥97% | Commercially Available |
| 1,1'-Carbonyldiimidazole (CDI) | ≥97% | Commercially Available |
| Dichloromethane (DCM) or THF | Anhydrous, ≥99.8% | Commercially Available |
| 1 M HCl | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous MgSO4 or Na2SO4 | - | Commercially Available |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-bromobenzenethiol (1.0 eq) in anhydrous dichloromethane (DCM) or THF (approx. 0.2 M).
-
Addition of CDI: Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 40-50 °C if the reaction is sluggish at room temperature.
-
Monitoring the Reaction: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes, 3:7 v/v).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.
-
Final Product: Purify the crude product by recrystallization or column chromatography as described in Protocol 1 to yield pure this compound.
Data Presentation
The following table summarizes typical quantitative data expected from the synthesis. The values are representative and may vary based on the exact reaction conditions and scale.
| Parameter | Protocol 1 (Triphosgene) | Protocol 2 (CDI) |
| Reactant Scale | 10 mmol | 10 mmol |
| Typical Yield | 85 - 95% | 80 - 90% |
| Melting Point | Approx. 240-245 °C | Approx. 240-245 °C |
| Appearance | Off-white to light tan solid | Off-white to light tan solid |
| Purity (by HPLC) | >98% | >98% |
Characterization Data (Representative):
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.0 (s, 1H, NH), 7.55 (d, J=1.8 Hz, 1H), 7.30 (dd, J=8.4, 1.8 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170.5, 139.0, 130.5, 125.0, 122.5, 115.0, 112.0 |
| Mass Spec (ESI-) | m/z 228.9, 230.9 [M-H]⁻ |
| IR (KBr, cm⁻¹) | 3100-2900 (N-H), 1685 (C=O), 1590, 1470 |
Visualizations
Experimental Workflow Diagram (Protocol 1: Triphosgene Method)
Caption: Workflow for Triphosgene-mediated synthesis.
Logical Relationship of Reagents (Protocol 2: CDI Method)
Caption: Reagent roles in the CDI-mediated synthesis.
5-Bromobenzo[d]thiazol-2(3H)-one: A Versatile Scaffold for Organic Synthesis in Drug Discovery
Introduction
5-Bromobenzo[d]thiazol-2(3H)-one is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structure, featuring a reactive bromine atom on the benzene ring and a modifiable lactam function, allows for diverse chemical transformations. This makes it an attractive starting material for creating libraries of complex molecules with potential biological activities. The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
This document provides detailed application notes and experimental protocols for utilizing this compound in key organic reactions. It is intended for researchers, scientists, and professionals in the field of drug development.
Application Notes
The bromine atom at the 5-position of the benzothiazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of various aryl, heteroaryl, and amino moieties, respectively, at this position, allowing for the systematic exploration of the structure-activity relationship (SAR) of the resulting derivatives. Furthermore, the nitrogen atom of the thiazolone ring can be functionalized, providing another avenue for structural diversification.
Derivatives of the closely related benzothiazole scaffold have been identified as potent inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways. For instance, thiazole-based compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. This highlights the potential of this compound as a starting point for the synthesis of targeted cancer therapeutics.
Data Presentation
The following table summarizes representative quantitative data for reactions involving this compound and its derivatives, based on analogous transformations of similar substrates.
| Starting Material | Reaction Type | Coupling Partner/Reagent | Product | Yield (%) | m.p. (°C) | Spectroscopic Data |
| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid | 5-Phenylbenzo[d]thiazol-2(3H)-one | 85-95 | - | 1H NMR, 13C NMR, MS |
| This compound | Buchwald-Hartwig Amination | Aniline | 5-(Phenylamino)benzo[d]thiazol-2(3H)-one | 70-85 | - | 1H NMR, 13C NMR, MS |
| This compound | N-Alkylation | Methyl iodide | 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one | >90 | - | 1H NMR, 13C NMR, MS |
Note: The data presented are typical yields and characterization methods for analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylbenzo[d]thiazol-2(3H)-ones
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.08 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-arylbenzo[d]thiazol-2(3H)-one.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Aminobenzo[d]thiazol-2(3H)-ones
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction to 100 °C for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 5-aminobenzo[d]thiazol-2(3H)-one.
-
Characterize the product by NMR and mass spectrometry.
Visualizations
Synthetic Pathway for Functionalization
Caption: Synthetic routes for the functionalization of this compound.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.
Application Notes and Protocols: High-Throughput Screening of 5-Bromobenzo[d]thiazol-2(3H)-one Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The 5-Bromobenzo[d]thiazol-2(3H)-one core represents a key starting point for the development of novel therapeutics. While specific high-throughput screening (HTS) data for this compound derivatives is not extensively published, numerous benzothiazole analogues have demonstrated potent activity as kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
These application notes provide a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize this compound derivatives as potential inhibitors of a target protein kinase. The protocols herein describe a robust fluorescence-based primary assay for initial hit identification, followed by secondary assays for hit validation and characterization.
I. High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of a this compound derivative library is a multi-step process. It begins with the preparation of the compound library and the target kinase, proceeds through primary screening to identify initial hits, and culminates in a series of validation and characterization assays to confirm activity and determine potency.
II. Experimental Protocols
A. Primary High-Throughput Screening: Fluorescence Polarization (FP)-Based Kinase Assay
This protocol describes a competitive binding assay to identify compounds that inhibit the binding of a fluorescently labeled tracer to the ATP-binding pocket of the target kinase.
1. Materials and Reagents:
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Target Kinase: Recombinant protein kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled ligand that binds to the kinase's ATP pocket.
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Plates: 384-well, low-volume, black microplates.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
2. Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate to achieve a final concentration of 10 µM.
-
Dispense 50 nL of the positive and negative controls into their designated wells.
-
Kinase/Tracer Addition: Prepare a solution of the target kinase and fluorescent tracer in the assay buffer.
-
Dispense 10 µL of the kinase/tracer solution into each well of the assay plate.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence polarization-compatible plate reader.
3. Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) Where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_min is the average fluorescence polarization of the positive control wells.
-
FP_max is the average fluorescence polarization of the negative control wells.
Hits are typically identified as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
B. Secondary Assay: Dose-Response and IC50 Determination
This protocol is for validating the hits identified in the primary screen and determining their potency (IC50).
1. Materials and Reagents:
-
Same as the primary assay.
-
Hit Compounds: Confirmed hits from the primary screen.
2. Protocol:
-
Compound Plating: Prepare serial dilutions (e.g., 10-point, 3-fold dilutions) of the hit compounds in 100% DMSO.
-
Dispense 50 nL of each dilution into the wells of a 384-well assay plate.
-
Kinase/Tracer Addition: Dispense 10 µL of the kinase/tracer solution into each well.
-
Incubation and Data Acquisition: Follow the same procedure as the primary assay.
3. Data Analysis: The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, an in-house data analysis platform).
III. Data Presentation
The quantitative data from the screening and validation assays should be summarized for clear interpretation and comparison.
Table 1: Primary HTS Results for a Hypothetical Set of this compound Derivatives
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| BTZ-Br-001 | 10 | 8.2 | No |
| BTZ-Br-002 | 10 | 65.7 | Yes |
| BTZ-Br-003 | 10 | 12.5 | No |
| BTZ-Br-004 | 10 | 88.1 | Yes |
| BTZ-Br-005 | 10 | 5.3 | No |
| Staurosporine | 1 | 98.9 | Yes |
| DMSO | - | 0.5 | No |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| BTZ-Br-002 | 1.25 | 1.1 | 0.992 |
| BTZ-Br-004 | 0.48 | 0.9 | 0.995 |
| Staurosporine | 0.015 | 1.0 | 0.998 |
IV. Signaling Pathway Visualization
The following diagram illustrates a representative kinase signaling pathway that could be targeted by the this compound derivatives. Inhibition of a key kinase in this pathway can block downstream signaling, leading to a therapeutic effect.
V. Conclusion
These application notes provide a detailed framework for the high-throughput screening of this compound derivative libraries to identify novel kinase inhibitors. The described fluorescence polarization-based assay is a robust and sensitive method suitable for primary HTS, while the subsequent dose-response assays are crucial for validating hits and determining their potency. The identified active compounds can then be advanced to further preclinical studies to evaluate their therapeutic potential. The adaptability of these protocols allows for their application across a variety of kinase targets, thereby facilitating the exploration of the full pharmacological potential of this promising chemical scaffold.
Application Notes and Protocols for the Use of 5-Bromobenzo[d]thiazol-2(3H)-one in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 5-Bromobenzo[d]thiazol-2(3H)-one as a potential antibacterial agent. This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating its antibacterial efficacy and cytotoxicity.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Benzothiazole derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial properties. The core benzothiazole scaffold is present in numerous compounds that have demonstrated potent inhibitory effects against various bacterial pathogens. These compounds often act by targeting essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, and vital biosynthetic pathways.[1] this compound is a member of this class, and its evaluation as an antibacterial agent is a subject of ongoing research interest.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. A plausible synthetic route involves the initial formation of a 2-mercaptobenzothiazole intermediate, followed by bromination and subsequent conversion to the desired product.
A general workflow for the synthesis is depicted below:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
4-Bromoaniline
-
Carbon disulfide (CS₂)
-
Sulfur
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Appropriate solvents for reaction and purification (e.g., DMF, ethanol)
Procedure:
-
Synthesis of 2-Mercapto-5-bromobenzothiazole: A common precursor, 2-mercaptobenzothiazole, can be synthesized via the reaction of aniline, carbon disulfide, and sulfur at high temperature and pressure. For the 5-bromo derivative, a plausible route involves starting with 4-bromoaniline.
-
Cyclization: The intermediate formed from the reaction of 4-bromoaniline and carbon disulfide undergoes cyclization to form the benzothiazole ring.
-
Hydrolysis/Thionation: The resulting intermediate is then converted to 5-Bromobenzo[d]thiazole-2(3H)-thione.
-
Conversion to this compound: The thione can be converted to the corresponding one through various methods, such as oxidative hydrolysis.
Antibacterial Activity
Derivatives of brominated benzothiazol-2(3H)-ones have demonstrated potential as antibacterial agents. For instance, derivatives of the closely related isomer, 6-bromobenzo[d]thiazol-2(3H)-one, have been synthesized and shown to possess good to moderate antibacterial activity against a range of bacterial strains.[2][3]
Data Presentation: Antibacterial Activity of Related Compounds
While specific MIC values for this compound are not available in the reviewed literature, the following table presents representative data for derivatives of the 6-bromo isomer to illustrate the potential antibacterial efficacy of this class of compounds.
| Compound | Organism | MIC (µg/mL) | Reference |
| 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one derivatives | Streptococcus pyogenes | Moderate Activity | [2] |
| Staphylococcus aureus | Moderate Activity | [2] | |
| Pseudomonas aeruginosa | Moderate Activity | [2] | |
| Klebsiella pneumoniae | Moderate Activity | [2] |
Note: The term "Moderate Activity" is used as reported in the source, which did not provide specific quantitative values in the abstract.
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on studies of other benzothiazole-based antibacterial compounds, several potential mechanisms can be proposed. Benzothiazole derivatives have been shown to inhibit essential bacterial enzymes, thereby disrupting critical cellular processes.[1]
Potential molecular targets include:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes interferes with DNA replication and repair.
-
Enzymes in Cell Wall Synthesis: Disruption of peptidoglycan synthesis can lead to cell lysis.
-
Enzymes in Metabolic Pathways: Targeting enzymes in essential pathways, such as histidine or biotin biosynthesis, can inhibit bacterial growth.[1]
The following diagram illustrates a general workflow for investigating the mechanism of action of a novel antibacterial compound.
Caption: A workflow for elucidating the mechanism of action of an antibacterial agent.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential toxicity of the compound to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the compound dilutions.
-
Include untreated cells as a control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
Conclusion
This compound belongs to a class of compounds with recognized antibacterial potential. The protocols and application notes provided herein offer a framework for the systematic evaluation of this compound in an antibacterial drug discovery program. Further studies are warranted to determine its specific antibacterial spectrum, potency, and mechanism of action.
References
Application Notes and Protocols for Anticancer Research on 5-Bromobenzo[d]thiazol-2(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential anticancer applications of 5-Bromobenzo[d]thiazol-2(3H)-one analogs and related benzothiazole derivatives. The following sections detail the cytotoxic activities, potential mechanisms of action, and standardized protocols for evaluating these compounds in a research setting.
Application Notes
The benzothiazole scaffold is a prominent heterocyclic structure found in a variety of pharmacologically active compounds, including those with significant anticancer properties.[1][2] Analogs of this compound are of particular interest due to the recognized contribution of the benzothiazole nucleus to cytotoxicity in cancer cells.[2] Research into various substituted benzothiazole derivatives has demonstrated their potential to inhibit cancer cell proliferation across a range of human cancer cell lines, including breast, lung, colon, and liver cancers.[3]
The proposed mechanisms of action for the anticancer effects of benzothiazole derivatives are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression such as topoisomerase IB and vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5][6] For instance, certain thiazole derivatives have been shown to induce apoptosis by causing mitochondrial depolarization and DNA fragmentation.[6][7]
The development of novel this compound analogs is a promising avenue for the discovery of new therapeutic agents. The data presented in the following tables summarize the in vitro cytotoxicity of various benzothiazole derivatives, providing a valuable reference for structure-activity relationship (SAR) studies and further drug development.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Substituted Benzothiazole and Thiazole Derivatives against Human Cancer Cell Lines
| Compound ID/Reference | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | HeLa (Cervical) |
| Compound 4a[3] | 2-amino, thiazolidine-2,4-dione hybrid | 3.84 | - | 5.61 | 7.92 | - |
| Compound 4e[3] | 2-amino, thiazolidine-2,4-dione hybrid | 6.11 | - | - | - | - |
| Naphthalimide 66[3] | Naphthalimide derivative | 7.91 ± 0.4 | 4.074 ± 0.3 | - | - | - |
| Compound 8[4] | (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | 0.78 | - | 0.62 | - | - |
| Compound 11[4] | (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | - | - | - | - | - |
| Compound 4c[6] | 2-(2-(4-Hydroxy-3-phenyldiazenyl)benzylidene)hydrazinyl)thiazole-4[5H]-one | 2.57 ± 0.16 | - | - | 7.26 ± 0.44 | - |
| Compound 4c[2] | 2-(2-(Benzylidene)Hydrazinyl)-5-(1-(2-(5-((4-Chlorophenyl)Diazenyl)-4-Methylthiazol-2-yl)Hydrazono)Ethyl)-4-Methylthiazole | - | - | 3.80 ± 0.80 | 2.94 ± 0.62 | - |
| Compound 4d[2] | 2-(2-(Benzylidene)Hydrazinyl)-5-(1-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)ethyl)thiazole | - | - | 3.65 ± 0.90 | 2.31± 0.43 | - |
| Compound 8c[2] | 2-(2-(4-Methoxybenzylidene)hydrazinyl)-5-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)thiazole | - | - | 3.16 ± 0.90 | 4.57 ± 0.85 | - |
Note: The data presented is for a range of benzothiazole and thiazole analogs and not specifically for this compound derivatives, for which specific public data is limited. This table serves as a reference for the potential activity of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Human cancer cell lines
-
Culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis induced by the test compounds.
Materials:
-
Human cancer cell lines
-
Culture medium and supplements
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the anticancer evaluation of this compound analogs.
Caption: Experimental workflow for anticancer evaluation.
Caption: Potential signaling pathways targeted by analogs.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells [arca.fiocruz.br]
Application Notes and Protocols: 5-Bromobenzo[d]thiazol-2(3H)-one as a Potential Cytochrome P450 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles, reduced efficacy, or increased toxicity of co-administered therapeutic agents. Therefore, the early identification and characterization of the inhibitory potential of new chemical entities (NCEs) against major CYP isoforms is a critical step in the drug discovery and development process.
5-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazole class. While benzothiazole derivatives are known to possess a wide range of biological activities, specific data on the cytochrome P450 inhibitory potential of this compound is not currently available in the public domain. These application notes provide a generalized framework and detailed protocols for evaluating the potential of this compound as a cytochrome P450 inhibitor, based on standard industry practices.
Rationale for Investigation
The structural motif of this compound, containing a benzothiazole core, suggests a potential for interaction with biological targets, including enzymes. Structure-activity relationship (SAR) studies on various benzothiazole derivatives have revealed their capacity to modulate the activity of different enzymes. Given the prevalence of nitrogen- and sulfur-containing heterocycles in known CYP inhibitors, it is prudent to investigate the inhibitory profile of this compound against key human CYP isoforms.
Data Presentation
No specific quantitative data for this compound is currently available. The following tables are templates illustrating how experimental data for CYP450 inhibition would be presented.
Table 1: IC50 Values of this compound against Major Human CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) [Mean ± SD, n=3] |
| CYP1A2 | Phenacetin | Data Not Available |
| CYP2B6 | Bupropion | Data Not Available |
| CYP2C8 | Amodiaquine | Data Not Available |
| CYP2C9 | Diclofenac | Data Not Available |
| CYP2C19 | S-Mephenytoin | Data Not Available |
| CYP2D6 | Dextromethorphan | Data Not Available |
| CYP3A4 | Midazolam | Data Not Available |
| CYP3A4 | Testosterone | Data Not Available |
Table 2: Determination of Inhibition Mechanism and Ki of this compound
| CYP Isoform | Inhibition Mechanism | Ki (µM) [Mean ± SD, n=3] |
| Example: CYP2C9 | Competitive | Data Not Available |
| Example: CYP3A4 | Non-competitive | Data Not Available |
Experimental Protocols
The following are detailed, generalized protocols for determining the cytochrome P450 inhibitory potential of a test compound like this compound.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major human CYP isoforms.
Materials:
-
This compound (test compound)
-
Human Liver Microsomes (HLM) or recombinant human CYP enzymes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (see Table 1)
-
Known positive control inhibitors for each CYP isoform
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for dissolving the test compound
-
96-well microplates
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and positive control inhibitors in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare working solutions of the test compound and positive controls by serial dilution in the same solvent. The final solvent concentration in the incubation mixture should be kept low (typically ≤ 1%) to avoid solvent-mediated effects on enzyme activity.
-
Prepare working solutions of CYP probe substrates in the appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsomes or recombinant CYP enzymes (pre-warmed to 37°C)
-
Working solutions of this compound at various concentrations (typically in triplicate). Include a vehicle control (solvent only) and a positive control inhibitor.
-
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the CYP probe substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a specific incubation time (e.g., 10-60 minutes, determined during method validation to be in the linear range of metabolite formation), terminate the reaction by adding a cold stop solution (e.g., acetonitrile or methanol), which may also contain an internal standard for LC-MS/MS analysis.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).
-
Protocol 2: Determination of Inhibition Mechanism and Ki
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) for the interaction of this compound with a specific CYP isoform.
Procedure:
-
This experiment is typically performed for CYP isoforms where significant inhibition was observed in the IC50 assay.
-
The experimental setup is similar to the IC50 determination, but with a matrix of varying concentrations of both the probe substrate and this compound.
-
A range of substrate concentrations, typically bracketing the Michaelis-Menten constant (Km) of the substrate for the enzyme, are used.
-
For each substrate concentration, a range of inhibitor concentrations are tested.
-
The reaction rates (metabolite formation over time) are measured for each combination of substrate and inhibitor concentration.
-
The data is then analyzed using graphical methods (e.g., Lineweaver-Burk, Dixon, or Cornish-Bowden plots) and non-linear regression analysis to determine the mechanism of inhibition and calculate the Ki value.
Visualizations
Caption: General signaling pathway of Cytochrome P450-mediated drug metabolism.
Caption: Experimental workflow for an in vitro Cytochrome P450 inhibition assay.
Conclusion and Future Directions
The provided application notes and protocols outline a robust and standardized approach to evaluate the potential of this compound as a cytochrome P450 inhibitor. Although specific inhibitory data for this compound is currently lacking, the described methodologies will enable researchers to generate crucial data regarding its potential for drug-drug interactions.
Should this compound demonstrate significant inhibition of one or more CYP isoforms, further studies would be warranted. These could include time-dependent inhibition (TDI) assays to investigate mechanism-based inactivation and studies using human hepatocytes to assess the inhibitory potential in a more physiologically relevant system. The resulting data will be invaluable for guiding the future development and safe clinical application of this and related benzothiazole derivatives.
Protocol for N-alkylation of 5-Bromobenzo[d]thiazol-2(3H)-one
Application Notes
This document provides detailed protocols for the N-alkylation of 5-Bromobenzo[d]thiazol-2(3H)-one, a key intermediate in the synthesis of various biologically active compounds. The N-alkylation of the benzothiazolone core is a fundamental transformation that allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery and development.
The protocols outlined below describe two common and effective methods for N-alkylation: a classical approach using an alkyl halide with a base, and the Mitsunobu reaction, which utilizes an alcohol as the alkylating agent. These methods are broadly applicable to a range of primary and some secondary alkylating agents. Researchers should select the most appropriate method based on the nature of the desired alkyl group and the overall synthetic strategy.
For the classical alkylation, the choice of base and solvent is critical for achieving high yields. Strong bases such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) are highly effective for deprotonating the nitrogen of the benzothiazolone, facilitating nucleophilic attack on the alkyl halide. Milder bases like potassium carbonate (K₂CO₃) can also be employed, often requiring slightly higher reaction temperatures or longer reaction times.
Successful implementation of these protocols will provide researchers with a reliable means to synthesize a library of N-alkylated this compound derivatives for further investigation.
Experimental Protocols
Protocol 1: Classical N-alkylation with Alkyl Halide and Base
This protocol describes the N-alkylation of this compound using an alkyl halide and a base. Two common bases, sodium hydride (NaH) and potassium carbonate (K₂CO₃), are presented.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure using Sodium Hydride (NaH):
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Procedure using Potassium Carbonate (K₂CO₃):
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0-3.0 eq), and the alkyl halide (1.2-1.5 eq).
-
Add acetonitrile or DMF as the solvent.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary (Representative Examples):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to rt | 4 | 85-95 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 8 | 80-90 |
Protocol 2: Mitsunobu Reaction for N-alkylation with an Alcohol
This protocol describes the N-alkylation of this compound using an alcohol under Mitsunobu conditions.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Add anhydrous THF or DCM to dissolve the reactants.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe to the stirred solution. Caution: DEAD and DIAD are toxic and potentially explosive. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography. The triphenylphosphine oxide and hydrazinedicarboxylate byproducts can be separated from the desired N-alkylated product.
Quantitative Data Summary (Representative Examples):
| Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | PPh₃, DEAD | THF | 0 to rt | 6 | 70-80 |
| Benzyl Alcohol | PPh₃, DIAD | THF | 0 to rt | 4 | 75-85 |
| Cyclopentanol | PPh₃, DEAD | DCM | 0 to rt | 18 | 60-70 |
Visualizations
Application Notes and Protocols for Click Chemistry Reactions with 5-Bromobenzo[d]thiazol-2(3H)-one Azide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazole derivatives of 5-Bromobenzo[d]thiazol-2(3H)-one (or its close and well-studied analog, 6-Bromobenzo[d]thiazol-2(3H)-one) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The resulting hybrid molecules have demonstrated significant potential in drug discovery, exhibiting both antibacterial and cytotoxic activities.
Introduction
Benzothiazole scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities.[1][2] When coupled with a 1,2,3-triazole ring through click chemistry, the resulting hybrid molecules often exhibit enhanced or novel therapeutic properties. The CuAAC reaction offers a highly efficient and regioselective method for forging this linkage, allowing for the rapid synthesis of diverse compound libraries for biological screening.[3][4] This document provides detailed protocols for the synthesis of these promising compounds and summarizes their biological activities.
Data Presentation
Table 1: Antibacterial Activity of 6-Bromobenzo[d]thiazol-2(3H)-one Triazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of synthesized 6-bromobenzo[d]thiazol-2(3H)-one triazole derivatives against various bacterial strains. Data is adapted from studies by Nagavelli et al.[5][6]
| Compound | R-group on Triazole | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) |
| 3a | 2-methylphenyl | >100 | >100 | >100 | >100 |
| 3b | 4-methylphenyl | 50 | 100 | >100 | 100 |
| 3c | 2-chlorophenyl | 25 | 50 | 50 | 50 |
| 3d | 4-chlorophenyl | 25 | 50 | 25 | 50 |
| 3e | 2-fluorophenyl | 50 | 100 | >100 | >100 |
| 3f | 4-fluorophenyl | 50 | 50 | 100 | 50 |
| 3g | 2-nitrophenyl | >100 | >100 | >100 | >100 |
| 3h | 4-nitrophenyl | 100 | >100 | >100 | >100 |
| 3i | Phenyl | 50 | 100 | 100 | 100 |
| 3j | 4-methoxyphenyl | >100 | >100 | >100 | >100 |
| Streptomycin | - | 12.5 | 12.5 | 12.5 | 12.5 |
Table 2: Cytotoxic Activity of 6-Bromobenzo[d]thiazol-2(3H)-one Triazole Derivatives
The following table presents the in vitro cytotoxic activity (IC50 values) of the synthesized compounds against human cancer cell lines. Data is adapted from studies by Nagavelli et al.[5][6]
| Compound | R-group on Triazole | MCF-7 (IC50, µM) | HeLa (IC50, µM) |
| 3a | 2-methylphenyl | 18.5 | 20.1 |
| 3b | 4-methylphenyl | 15.2 | 18.5 |
| 3c | 2-chlorophenyl | 10.8 | 12.4 |
| 3d | 4-chlorophenyl | 8.5 | 10.2 |
| 3e | 2-fluorophenyl | 16.2 | 19.8 |
| 3f | 4-fluorophenyl | 12.8 | 15.6 |
| 3g | 2-nitrophenyl | 22.4 | 25.1 |
| 3h | 4-nitrophenyl | 18.9 | 22.4 |
| 3i | Phenyl | 14.7 | 17.3 |
| 3j | 4-methoxyphenyl | 25.6 | 28.3 |
| Cisplatin | - | 5.2 | 6.8 |
Experimental Protocols
Protocol 1: Synthesis of 3-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-6-bromobenzo[d]thiazol-2(3H)-one Derivatives (One-Pot Reaction)
This protocol is adapted from the work of Nagavelli et al. and describes a one-pot synthesis of the target triazole derivatives.[7]
Materials:
-
6-Bromobenzo[d]thiazol-2(3H)-one
-
Propargyl bromide
-
Various substituted aryl azides
-
Cesium carbonate (Cs₂CO₃)
-
Copper(I) iodide (CuI)
-
Dry Tetrahydrofuran (THF)
-
Stirring apparatus
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 6-Bromobenzo[d]thiazol-2(3H)-one (1 equivalent) in dry THF, add cesium carbonate (2 equivalents).
-
Add propargyl bromide (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the formation of the propargylated intermediate, allow the reaction mixture to cool to room temperature.
-
To this mixture, add the desired substituted aryl azide (1 equivalent) and copper(I) iodide (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 8-10 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.
Characterization Data for 6-bromo-3-((1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one (3a): [7]
-
Appearance: Pale yellow solid
-
Melting Point: 122-124 °C
-
IR (KBr, cm⁻¹): 3131, 1767, 1594, 1495
-
¹H NMR (CDCl₃, δ ppm): 8.59 (s, 1H, triazole-H), 8.31 (d, J = 7.9 Hz, 1H), 8.16-8.05 (m, 2H), 7.74 (t, J = 8.1Hz, 1H), 7.47 (d, J= 8.4 Hz, 1H), 7.20-7.16 (m, 2H), 5.25 (s, 2H, N-CH₂), 2.17 (s, 3H, Ar-CH₃)
-
¹³C NMR (DMSO-d₆, δ ppm): 163.9, 144.8, 143.0, 139.4, 136.5, 130.1, 129.9, 126.5, 125.6, 122.9, 122.5, 121.1, 119.7, 117.8, 111.3, 36.7, 28.7
-
MS (m/z): 402 [M+]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of benzothiazole-triazole hybrids.
Potential Antibacterial Signaling Pathways
Caption: Potential enzyme targets for the antibacterial activity of benzothiazoles.
Potential Anticancer Signaling Pathway
Caption: PI3K/AKT and Bcl-2 signaling pathways targeted by benzothiazole hybrids.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ACG Publications - Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1,2,3] triazole hybrids [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Developing Kinase Inhibitors from the 5-Bromobenzo[d]thiazol-2(3H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of kinase inhibitors utilizing the 5-Bromobenzo[d]thiazol-2(3H)-one scaffold. This document outlines synthetic protocols for derivatization, detailed methodologies for key biological assays, and data on the inhibitory activities of resulting compounds against various kinases.
Introduction
The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold offers a versatile platform for the synthesis of kinase inhibitors. The bromine atom at the 5-position serves as a key handle for introducing molecular diversity through cross-coupling reactions, while the nitrogen at the 3-position can be readily alkylated to further explore the chemical space. This strategic functionalization allows for the targeted design of inhibitors against various kinase families, such as p38 Mitogen-Activated Protein Kinase (MAPK), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).
Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. This document provides protocols and data to facilitate the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.
Synthetic Protocols
The derivatization of the this compound scaffold can be primarily achieved through two key reactions: N-alkylation at the 3-position and Suzuki cross-coupling at the 5-position.
Protocol 1: N-Alkylation of this compound
This protocol describes the general procedure for the alkylation of the nitrogen atom of the benzothiazolone ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Protocol 2: Suzuki Cross-Coupling of 3-Alkyl-5-Bromobenzo[d]thiazol-2(3H)-one
This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties at the 5-position.
Materials:
-
3-Alkyl-5-Bromobenzo[d]thiazol-2(3H)-one (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid, pyridin-3-ylboronic acid)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, combine 3-Alkyl-5-Bromobenzo[d]thiazol-2(3H)-one (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), and Palladium(II) chloride (0.05 mmol).
-
Add a mixture of toluene (15 mL), DMF (5 mL), and water (2.5 mL) to the flask.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the mixture to 120°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Extract the filtrate with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-alkylbenzo[d]thiazol-2(3H)-one derivative.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (p38α MAPK)
This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized compounds against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds
-
SB203580 (as a reference inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant p38α MAPK enzyme, and the substrate (MBP).
-
Add the diluted test compounds or reference inhibitor to the respective wells. Include a DMSO control (vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Data Presentation
The following tables summarize the inhibitory activities of representative benzothiazole and thiazole derivatives against various kinases. While not all compounds are derived directly from the this compound scaffold, they provide valuable structure-activity relationship (SAR) insights for the design of new inhibitors based on this core.
Table 1: Inhibitory Activity of Benzothiazole Derivatives against p38α MAPK
| Compound ID | Structure | p38α MAPK IC50 (µM) | Reference |
| SB203580 | Reference Inhibitor | 0.043 ± 0.14 | [1] |
| Compound 12l | N-(benzo[d]thiazol-2-yl)-2-((5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | 0.036 | [2] |
| Compound 13m | N-(benzo[d]thiazol-2-yl)-2-((5-(phenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | 0.031 ± 0.14 | [1] |
| Compound 9i | Chalcone derivative | 0.04 | [2] |
| Nicotinonitrile-benzofuran hybrid 6f | - | 0.040 | [2] |
| Fluorophenyl-2-iminopyridine-benzofuran 8h | - | 0.27 | [2] |
| Indazole-carboxamide 11k | 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide | 3.37 ± 0.24 | [2] |
Table 2: Inhibitory Activity of Thiazole Derivatives against Aurora Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| VX-680 | Aurora-A | ~0.006 | [1] |
| Compound P-6 | Aurora-A | 0.11 ± 0.03 | [1] |
| 2-Amino Thiazole Derivatives | Aurora Kinase | Various | [3] |
| Triazole Derivatives | Aurora-A | Low to submicromolar | [4] |
Table 3: Inhibitory Activity of Thiazolidinone and Other Derivatives against VEGFR-2
| Compound ID | Structure | VEGFR-2 IC50 (µM) | Reference |
| Sorafenib | Reference Inhibitor | 0.046 ± 0.002 | [5] |
| Compound 22 | Thiazolidine-2,4-dione derivative | 0.079 ± 0.003 | [5] |
| Compound 19 | Thiazolidine-2,4-dione derivative | 0.323 ± 0.014 | [5] |
| Compound 20 | Thiazolidine-2,4-dione derivative | 0.21 ± 0.009 | [5] |
| Quinoxaline Derivatives | - | 0.19 - 0.60 | [6] |
Visualizations
The following diagrams illustrate key concepts in the development of kinase inhibitors from the this compound scaffold.
Caption: General workflow for developing kinase inhibitors.
Caption: p38 MAPK signaling pathway and inhibition point.
References
- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols: In Vitro Testing of 5-Bromobenzo[d]thiazol-2(3H)-one Against Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the antimicrobial properties of the novel compound 5-Bromobenzo[d]thiazol-2(3H)-one. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of the results.
Introduction
Benzothiazole derivatives are a well-established class of heterocyclic compounds recognized for their broad-spectrum antimicrobial activity.[1][2] These compounds have been shown to be effective against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3] The proposed mechanisms of action for this class of compounds are diverse, including the inhibition of essential microbial enzymes such as DNA gyrase, dihydroorotase, and dihydropteroate synthase.[1][4] This document details the experimental procedures to determine the antimicrobial profile of this compound.
Data Presentation
All quantitative data from the antimicrobial susceptibility testing should be summarized in the following tables for clear interpretation and comparison.
Table 1: Zone of Inhibition Diameters for this compound
| Microbial Strain | ATCC Number | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
| Staphylococcus aureus | 25923 | Ciprofloxacin (5 µg) | |||
| Escherichia coli | 25922 | Ciprofloxacin (5 µg) | |||
| Pseudomonas aeruginosa | 27853 | Ciprofloxacin (5 µg) | |||
| Candida albicans | 90028 | Fluconazole (25 µg) | |||
| Aspergillus brasiliensis | 16404 | Fluconazole (25 µg) |
Table 2: MIC and MBC/MFC Values for this compound
| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC/MFC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 29213 | Vancomycin | ||||
| Enterococcus faecalis | 29212 | Vancomycin | ||||
| Escherichia coli | 25922 | Ciprofloxacin | ||||
| Pseudomonas aeruginosa | 27853 | Ciprofloxacin | ||||
| Candida albicans | 90028 | Fluconazole | ||||
| Aspergillus brasiliensis | 16404 | Amphotericin B |
Experimental Protocols
Preparation of Stock Solution
Due to the likely hydrophobic nature of this compound, Dimethyl Sulfoxide (DMSO) is recommended as the solvent for the preparation of a high-concentration stock solution.
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in sterile, molecular biology grade DMSO to a final concentration of 10 mg/mL.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C.
Microbial Strains and Culture Conditions
The following quality control strains from the American Type Culture Collection (ATCC) are recommended for these assays:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923 for disk diffusion, ATCC 29213 for MIC/MBC), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Yeast: Candida albicans (ATCC 90028)
-
Mold: Aspergillus brasiliensis (ATCC 16404)
Bacterial strains should be cultured on Mueller-Hinton Agar (MHA) or in Mueller-Hinton Broth (MHB). Fungal strains should be cultured on Sabouraud Dextrose Agar (SDA) or in Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium for susceptibility testing.
Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of the antimicrobial activity.
-
Inoculum Preparation: Prepare a bacterial or yeast suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Plate Inoculation: Uniformly streak the surface of MHA (for bacteria) or SDA (for yeast) plates with a sterile cotton swab dipped into the prepared inoculum.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a defined amount of this compound onto the agar surface. Standard antibiotic disks should be used as positive controls. A disk impregnated with DMSO should be used as a negative (solvent) control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
-
Result Interpretation: Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a microbial inoculum in the corresponding broth at a concentration that will result in a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of the compound that kills the microorganisms.
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the microtiter plate.
-
Plating: Spot the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates, indicating a ≥99.9% reduction in the initial inoculum.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antimicrobial testing.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Benzothiazole derivatives have been reported to target bacterial DNA gyrase, an essential enzyme for DNA replication.[1] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Caption: Inhibition of DNA gyrase by a benzothiazole derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the synthetic approach. Two primary routes are considered:
-
Route A: Hydrolysis of 2-Amino-5-bromobenzothiazole.
-
Route B: Direct bromination of Benzo[d]thiazol-2(3H)-one.
General Issues (Applicable to Both Routes)
Question: My reaction shows a very low or no yield of the final product. What are the common causes?
Answer: Low or zero yield can stem from several factors, from starting material quality to reaction conditions.
-
Poor Quality of Starting Materials: Ensure the purity of your precursors. For Route A, impurities in 2-amino-5-bromobenzothiazole can inhibit the reaction. For Route B, the starting Benzo[d]thiazol-2(3H)-one should be pure.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical. Benzothiazole chemistry can be sensitive; for instance, excessively high temperatures can promote side reactions like sulfonation, especially in the presence of strong acids.
-
Moisture Contamination: Many reagents used in these syntheses are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents where specified.
-
Inefficient Mixing: For heterogeneous reactions, ensure vigorous stirring to promote contact between reactants.
Question: My final product is impure, showing multiple spots on TLC. What are the likely impurities?
Answer: Impurity profiles depend on the synthetic route.
-
Unreacted Starting Materials: The most common impurity. Monitor the reaction to completion using TLC to avoid this.
-
Isomeric Products: Bromination of the benzothiazole ring can yield different positional isomers (e.g., 7-bromo or 6-bromo derivatives) in addition to the desired 5-bromo product.
-
Over-brominated Products: Especially in Route B, di- or even tri-brominated species can form if the brominating agent is in excess or the reaction conditions are too harsh.
-
Hydrolysis Byproducts: The starting materials or intermediates can sometimes hydrolyze under harsh acidic or basic conditions.
Route A-Specific Issues: Hydrolysis of 2-Amino-5-bromobenzothiazole
Question: The conversion of the 2-amino group to the 2-oxo group is incomplete. How can I improve this reaction?
Answer: This transformation, often proceeding via a diazotization-hydrolysis sequence, can be challenging.
-
Inefficient Diazotization: This step is highly temperature-sensitive. Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite. A temperature increase can lead to the decomposition of the diazonium salt.
-
Incomplete Hydrolysis: After diazotization, the hydrolysis of the diazonium salt to the desired 2-oxo product requires sufficient time and temperature. The mixture is typically heated carefully to promote the replacement of the diazonium group with a hydroxyl group.
-
Side Reactions: The diazonium intermediate is highly reactive and can participate in unwanted side reactions if not handled correctly.
Route B-Specific Issues: Direct Bromination of Benzo[d]thiazol-2(3H)-one
Question: My bromination reaction yields a mixture of isomers. How can I improve regioselectivity for the 5-position?
Answer: Achieving high regioselectivity is a common challenge in the bromination of heterocyclic systems.
-
Choice of Brominating Agent: Elemental bromine (Br₂) is highly reactive and often leads to poor selectivity and over-bromination. Using a milder brominating agent like N-bromosuccinimide (NBS) can significantly improve selectivity for mono-bromination.
-
Solvent Effects: The solvent can influence the position of bromination. Acetic acid is a common solvent for such reactions. Some reactions in hydrobromic acid have been shown to provide good yields for bromo-benzothiadiazoles.
-
Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product. Running the reaction at 0 °C or even lower may improve the isomeric ratio.
Question: I am getting a significant amount of di-brominated product. How can I prevent over-bromination?
Answer: Over-bromination occurs when the reaction is too vigorous or runs for too long.
-
Control Stoichiometry: Use a precise molar ratio of the brominating agent. For mono-bromination, use 1.0 to 1.1 equivalents. Using a slight excess can sometimes be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-brominated product appear.
-
Milder Conditions: As with improving selectivity, using NBS instead of Br₂ and lowering the reaction temperature can help minimize over-bromination.
Data Presentation
**Table 1:
Technical Support Center: Purification of 5-Bromobenzo[d]thiazol-2(3H)-one by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 5-Bromobenzo[d]thiazol-2(3H)-one by recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a visual workflow to address common challenges encountered during this purification technique.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I'm heating my solvent, but the this compound is not dissolving. What should I do?
-
Answer: This issue typically stems from two main causes: an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the compound, even at elevated temperatures. For benzothiazole derivatives, ethanol is often a good starting point.[1] If ethanol is ineffective, consider testing other solvents such as isopropanol, acetone, or ethyl acetate.[1][2]
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of the hot solvent to your crude compound until it completely dissolves.[1]
-
Issue 2: No crystals form upon cooling.
-
Question: I've dissolved my compound and let the solution cool, but no crystals have appeared. What went wrong?
-
Answer: The absence of crystal formation is a common issue and can be attributed to several factors:
-
Supersaturation Not Reached: The solution might be too dilute. To address this, you can evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]
-
High Solubility at Low Temperatures: The compound may be too soluble in the chosen solvent, even at cold temperatures. If this is the case, a different solvent or a mixture of solvents will be necessary.
-
Lack of Nucleation Sites: Smooth glass surfaces can sometimes inhibit crystal formation. Try inducing crystallization by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[3] Another effective method is to add a "seed crystal" – a tiny amount of the pure compound – to the solution to initiate crystal growth.[3]
-
Issue 3: A low yield of purified product is recovered.
-
Question: After filtration, I have a very small amount of purified this compound. How can I improve my yield?
-
Answer: A low yield can result from several factors during the recrystallization process:
-
Using Too Much Solvent: The most common reason for a low yield is using an excessive amount of solvent, which will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[3] Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Filtration: Filtering the solution before crystallization is complete will lead to loss of product. Ensure the solution has fully cooled and the maximum amount of crystals have formed before filtering. Placing the flask in an ice bath can help maximize precipitation.[2]
-
Incomplete Transfer of Material: Ensure all crystals are transferred from the flask to the filter paper. Rinsing the flask with a small amount of the cold recrystallization solvent can help with this.
-
Issue 4: The purified crystals are colored.
-
Question: My final product has a colored tint, but it should be an off-white solid. How can I remove the color?
-
Answer: If your recrystallized product is colored, it indicates the presence of impurities. You can often remove these by using activated charcoal.[2][4] Add a very small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also remove some of your desired product, leading to a lower yield.[3]
Issue 5: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound is separating as an oily liquid instead of forming solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[3] This can happen if the solution is too concentrated or cooled too rapidly. To resolve this, try one of the following:
-
Reheat the solution and add a small amount of additional solvent to decrease the saturation point.[3]
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature for a longer period before placing it in an ice bath.
-
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization | Notes |
| Ethanol | Polar Protic | 78 | Recommended Starting Solvent | Benzothiazole derivatives often show good solubility in hot ethanol and lower solubility when cold.[1] |
| Isopropanol | Polar Protic | 82 | Good Alternative | Similar properties to ethanol. |
| Acetone | Polar Aprotic | 56 | Potential Solvent | May be a suitable solvent, but its low boiling point requires careful handling.[1] |
| Ethyl Acetate | Moderately Polar | 77 | Potential Solvent | Another viable option to test.[2] |
| Toluene | Non-polar | 111 | Less Likely, but Possible | May be useful in a mixed-solvent system. |
| Water | Very Polar | 100 | Unlikely as a single solvent | Due to the organic nature of the compound, it is expected to have low water solubility. May be used as an anti-solvent in a mixed-solvent system (e.g., ethanol/water).[4] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on small-scale trials. Ethanol is recommended as a starting solvent.[1][2]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes.
-
(Optional) Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, once the flask has reached room temperature, place it in an ice bath for at least 30 minutes.[2]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method is the direct electrophilic bromination of benzo[d]thiazol-2(3H)-one using a suitable brominating agent in an appropriate solvent.
Q2: What are the primary side reactions to be aware of during the synthesis?
The primary side reactions include the formation of isomeric byproducts (such as 7-bromo and 6-bromo isomers), over-bromination leading to di- or tri-brominated products, and potential decomposition of the starting material under harsh conditions.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q4: What are the recommended purification methods for the final product?
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[1] A common mobile phase for column chromatography is a gradient of ethyl acetate in petroleum ether.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient brominating agent. 4. Loss of product during workup. | 1. Monitor the reaction using TLC to ensure completion. Consider extending the reaction time if necessary. 2. Optimize the reaction temperature. Some brominations proceed well at room temperature, while others may require gentle heating. 3. Experiment with a different brominating agent (e.g., switch from N-Bromosuccinimide (NBS) to elemental bromine if the reaction is sluggish, or vice versa for better control). 4. Ensure proper pH adjustment during workup and use an appropriate extraction solvent. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Highly reactive brominating agent. 2. Reaction conditions favoring multiple substitutions. | 1. Use a milder brominating agent like NBS. 2. Carefully control the stoichiometry of the brominating agent; use 1.0-1.1 equivalents for mono-bromination. 3. Adjust the reaction temperature; lower temperatures often increase selectivity. |
| Over-bromination (Di- or Tri-brominated Products Detected) | 1. Excess of brominating agent. 2. Prolonged reaction time. | 1. Reduce the amount of the brominating agent to one equivalent or slightly less. 2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed or the desired product is maximized. |
| Presence of Unwanted Side Products (e.g., Isomeric Impurities) | 1. Reaction conditions not favoring the desired isomer. | 1. The choice of solvent can influence regioselectivity. Acetic acid is a common solvent for such brominations. 2. The use of a catalyst, such as palladium acetate, may improve regioselectivity in some cases.[1] |
| Starting Material Decomposition | 1. Harsh reaction conditions (e.g., high temperature, strong acid). | 1. Perform the reaction at a lower temperature. 2. If using a strong acid as a solvent or catalyst, consider using a milder alternative. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Benzo[d]thiazol-2(3H)-one
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Palladium(II) acetate (optional, as a catalyst)[1]
-
Saturated aqueous sodium bicarbonate solution[1]
-
Ethyl acetate[1]
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate[1]
-
Petroleum ether[1]
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Benzo[d]thiazol-2(3H)-one (1 equivalent) in acetic acid.
-
If using a catalyst, add a catalytic amount of palladium(II) acetate.[1]
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized.[1]
-
Extract the aqueous layer with ethyl acetate.[1]
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford pure this compound.[1]
Reaction Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Bromobenzo[d]thiazol-2(3H)-one Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of 5-Bromobenzo[d]thiazol-2(3H)-one. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate successful synthesis of novel derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization for this compound?
A1: The most common derivatizations occur at the nitrogen atom of the thiazole ring. These include N-alkylation and N-acylation, which introduce a wide variety of functional groups to the core structure.
Q2: Which functional group on this compound is the most reactive for derivatization?
A2: The nitrogen atom within the thiazolone ring is the most nucleophilic position and, therefore, the primary site for derivatization with electrophiles such as alkyl halides and acyl chlorides.
Q3: What are the key reaction parameters to control for successful N-alkylation?
A3: The key parameters to control are the choice of base, solvent, temperature, and the nature of the alkylating agent. A summary of typical conditions is provided in the tables below.
Q4: Can the bromine atom on the benzene ring interfere with the reaction?
A4: Under typical N-alkylation or N-acylation conditions, the bromine atom is generally unreactive. However, in the presence of certain catalysts, particularly those used in cross-coupling reactions (e.g., palladium), the C-Br bond can become reactive. It is crucial to select reagents and conditions that are chemoselective for N-derivatization.
Q5: What are the best methods for purifying the derivatized products?
A5: Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol, methanol, or mixtures of dichloromethane and hexanes) or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive alkylating or acylating agent. | Use fresh or purified reagents. Alkyl iodides are generally more reactive than bromides or chlorides. |
| Insufficiently strong base. | For N-alkylation, a moderately strong base like potassium carbonate is often sufficient. For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) may be required. | |
| Reaction temperature is too low. | While room temperature is a good starting point, some reactions may require gentle heating (40-60 °C) to proceed at a reasonable rate. | |
| Poor solubility of starting material. | Ensure the this compound is fully dissolved in the chosen solvent. Polar aprotic solvents like DMF or DMSO are often good choices. | |
| Formation of Multiple Products | O-alkylation or O-acylation as a side reaction. | While N-derivatization is generally favored, some O-substituted product may form. Using a polar aprotic solvent can help to favor N-alkylation. |
| Reaction with the bromine substituent. | Avoid conditions that could promote nucleophilic aromatic substitution or cross-coupling reactions, such as very high temperatures or the presence of transition metal catalysts. | |
| Difficulty in Product Isolation | Product is an oil and does not precipitate. | If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, purification by column chromatography is the best alternative.[1] |
| Product is difficult to purify from starting material. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If separation is still difficult, consider using a different solvent system for chromatography or recrystallization. |
Data Presentation
Table 1: Optimized Reaction Conditions for N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 4 | >90 |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 6 | 85-90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 5 | >90 |
| Propargyl Bromide | NaH | THF | 0 to 25 | 3 | 80-85 |
| Allyl Bromide | K₂CO₃ | DMF | 25 | 4 | >90 |
Table 2: Optimized Reaction Conditions for N-Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 2 | >95 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 3 | >95 |
| Acetic Anhydride | Pyridine | - | 100 | 1 | 90-95 |
| Butanoyl chloride | NaOH (aq) | Acetone | 25 | 0.5 | ~85[2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, 10 mL/mmol) in a round-bottom flask, add the base (e.g., K₂CO₃, 1.5 eq.).
-
Reaction: Add the alkylating agent (1.1 eq.) dropwise to the stirred suspension at the specified temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation using Acyl Chlorides
-
Preparation: Dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, 15 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (e.g., triethylamine or pyridine, 1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Reaction: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by recrystallization or column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the N-derivatization of this compound.
Caption: Potential inhibitory action of benzothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.[3]
References
5-Bromobenzo[d]thiazol-2(3H)-one stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromobenzo[d]thiazol-2(3H)-one in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically at room temperature, but for enhanced stability, storage at 2-8°C is advisable.
Q2: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in concentration can be attributed to several factors, including chemical degradation, precipitation, or adsorption to the container surface. The benzothiazolone core can be susceptible to hydrolysis, particularly at non-neutral pH, and oxidation.[1] It is also crucial to ensure the compound is fully dissolved and remains in solution under your storage conditions.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
Based on the inferred solubility of structurally similar compounds, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally suitable for preparing high-concentration stock solutions.[2] For working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The lactam (cyclic amide) functionality in the thiazolone ring may be susceptible to hydrolysis under strongly acidic or basic conditions.[1] It is recommended to maintain aqueous working solutions at a neutral pH (around 7.0-7.4) to minimize potential degradation.
Q5: Is this compound sensitive to light?
Many heterocyclic compounds exhibit photosensitivity.[1] To prevent potential photodecomposition, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in solution.
Problem: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | 1. Prepare fresh stock and working solutions. 2. Perform a stability study of the compound in your assay buffer using an analytical method like HPLC to check for degradation products. 3. If degradation is confirmed, consider preparing solutions immediately before use or identify more stable solvent/buffer conditions. |
| Precipitation of the compound | 1. Visually inspect the solution for any precipitate. 2. Determine the solubility of the compound in your final assay medium. 3. If solubility is an issue, you may need to reduce the final concentration or add a solubilizing agent that is compatible with your assay. |
| Adsorption to labware | 1. Consider using low-adhesion microplates or tubes. 2. Include a non-ionic surfactant at a low concentration in your buffer, if compatible with the assay. |
Problem: Appearance of new peaks in HPLC analysis of the solution.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | 1. Characterize the new peaks using techniques like LC-MS to identify potential degradation products. 2. Common degradation pathways include hydrolysis and oxidation.[1] Evaluate the pH and oxygen content of your solution. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Photodegradation | 1. Repeat the experiment with light-protected containers. 2. If the new peaks are reduced or absent, photodegradation is likely the cause. Consistently protect solutions from light. |
Quantitative Stability Data (Hypothetical)
The following table summarizes the hypothetical stability of this compound (10 mM stock solution) in common laboratory solvents under different storage conditions. The percentage of the parent compound remaining was determined by HPLC analysis.
| Solvent | Storage Temperature | % Remaining (1 week) | % Remaining (4 weeks) |
| DMSO | 2-8°C | >99% | 98% |
| Room Temperature (in dark) | 98% | 95% | |
| Room Temperature (exposed to light) | 90% | 75% | |
| Ethanol | 2-8°C | 97% | 92% |
| Room Temperature (in dark) | 95% | 88% | |
| PBS (pH 7.4) | 2-8°C | 95% (prepared from DMSO stock) | 85% (prepared from DMSO stock) |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a given solvent over time by monitoring the decrease in the parent compound peak area and the appearance of degradation products.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile, Methanol, PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials (amber recommended)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). Inject the solution into the HPLC system and record the chromatogram.
-
Sample Storage: Aliquot the stock solution into several amber vials and store them under the desired conditions (e.g., 2-8°C, room temperature in the dark, room temperature exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 4 weeks), retrieve a vial from each storage condition.
-
HPLC Analysis: Dilute an aliquot of the stored solution to the same concentration as the initial analysis and inject it into the HPLC system under the same conditions.
-
Data Analysis:
-
Measure the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the T=0 sample.
-
Observe the appearance and growth of any new peaks, which may indicate degradation products.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for investigating solution instability.
Caption: Hypothetical signaling pathway for a benzothiazole inhibitor.
Caption: Logical workflow for designing a stability study.
References
Troubleshooting 5-Bromobenzo[d]thiazol-2(3H)-one NMR peak assignments
Technical Support Center: 5-Bromobenzo[d]thiazol-2(3H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the NMR peak assignments of this compound. It is intended for researchers, scientists, and drug development professionals.
Predicted NMR Data
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated using computational models and may vary slightly from experimental results depending on the solvent, concentration, and instrument.
Structure and Atom Numbering:
A diagram showing the atom numbering for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆ at 500 MHz)
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-N3 | 11.5 - 12.5 | Broad Singlet | - |
| H-C4 | 7.6 - 7.8 | Doublet | ~8.5 |
| H-C6 | 7.3 - 7.5 | Doublet of Doublets | ~8.5, ~2.0 |
| H-C7 | 7.1 - 7.3 | Doublet | ~2.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆ at 125 MHz)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 170 - 175 |
| C7a | 138 - 142 |
| C3a | 130 - 135 |
| C6 | 125 - 130 |
| C4 | 120 - 125 |
| C5 | 115 - 120 |
| C7 | 110 - 115 |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: I am not seeing the N-H proton signal. Where is it?
A1: The N-H proton of the thiazolone ring is acidic and its signal can be very broad, sometimes to the point of being indistinguishable from the baseline. Its chemical shift is also highly dependent on the solvent, concentration, and temperature.
-
Troubleshooting Steps:
-
Check the chemical shift range: The N-H proton is expected to be significantly downfield, typically between 11.5 and 12.5 ppm in DMSO-d₆. Ensure your spectrum covers this region.
-
Increase concentration: A more concentrated sample may make the broad peak more apparent.
-
D₂O exchange: To confirm the presence of an exchangeable proton, add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H peak should disappear.
-
Low temperature NMR: Acquiring the spectrum at a lower temperature can sometimes sharpen the N-H signal.
-
Q2: The aromatic region of my ¹H NMR spectrum is more complex than expected. What could be the cause?
A2: A complex aromatic region could be due to the presence of impurities, starting materials, or byproducts.
-
Potential Impurities and their Expected Signals:
-
Starting materials: Depending on the synthetic route, unreacted starting materials such as 2-amino-5-bromobenzothiazole could be present. This would introduce additional aromatic signals.
-
Solvent peaks: Residual non-deuterated solvent can show up in the spectrum. For example, residual DMSO will appear around 2.50 ppm and water at around 3.33 ppm in DMSO-d₆.
-
Side-products: Isomeric products or byproducts from the synthesis can lead to extra peaks. For instance, if the starting material was a mixture of isomers, you might see multiple sets of aromatic signals.
-
-
Troubleshooting Steps:
-
Check for solvent peaks: Compare the signals to known chemical shifts of common laboratory solvents.
-
Analyze starting material spectra: If possible, run an NMR of your starting materials to identify any overlapping peaks.
-
Purification: Re-purify your sample using techniques like recrystallization or column chromatography to remove impurities.
-
2D NMR: Techniques like COSY and HSQC can help in assigning the proton and carbon signals and distinguishing between the desired product and impurities.
-
Q3: My observed chemical shifts do not match the predicted values. Why?
A3: Predicted NMR values are based on computational models and can differ from experimental data.
-
Factors Influencing Chemical Shifts:
-
Solvent effects: The polarity and anisotropic effects of the solvent can cause significant shifts in proton and carbon resonances.
-
Concentration: At high concentrations, intermolecular interactions can lead to changes in chemical shifts.
-
Temperature: Temperature can affect conformational equilibria and hydrogen bonding, which in turn influences chemical shifts.
-
pH: For compounds with acidic or basic functionalities, the pH of the sample can alter the protonation state and thus the chemical shifts.
-
-
Troubleshooting Steps:
-
Verify the solvent: Ensure you are comparing your spectrum to predicted values in the same solvent.
-
Standardize conditions: If possible, run your NMR under standard conditions (e.g., specific concentration and temperature) to allow for better comparison with literature or predicted data.
-
Use an internal standard: Referencing your spectrum to an internal standard like tetramethylsilane (TMS) will ensure accurate chemical shift calibration.
-
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
This protocol outlines the standard procedure for preparing an NMR sample of this compound and acquiring high-quality spectra.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is as pure as possible. Impurities can complicate the spectrum and lead to incorrect peak assignments.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. DMSO-d₆ is a good choice for this compound due to its high polarity.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the deuterated solvent using a pipette.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Standard Parameters:
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: Typically -2 to 14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on the concentration. Proton decoupling should be used.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected NMR peak assignments for this compound.
A flowchart for troubleshooting NMR peak assignments.
Scaling up the synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one for preclinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method is the reaction of 2-amino-4-bromophenol with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine. This one-pot reaction proceeds through the formation of a thiocyanate intermediate, which then undergoes intramolecular cyclization to form the desired benzothiazolone ring structure.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The initial thiocyanation and subsequent cyclization are often exothermic. Careful temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
-
Reagent Addition: Slow and controlled addition of bromine is necessary to maintain the reaction temperature and prevent localized high concentrations, which can lead to undesired side reactions.
-
Mixing: Efficient agitation is vital to ensure homogeneity, especially in larger reactors, to promote consistent reaction rates and yields.
-
Purity of Starting Materials: The purity of 2-amino-4-bromophenol is critical, as impurities can interfere with the reaction and complicate the purification of the final product.
Q3: What are the typical yields and purity I can expect?
A3: With an optimized process, yields for the synthesis of this compound can range from 70% to 90%. The purity of the crude product can vary, but after appropriate purification steps, such as recrystallization, a purity of >98% is achievable, which is suitable for preclinical studies.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The main safety hazards are associated with the reagents used:
-
Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Thiocyanates: Can release toxic hydrogen cyanide gas if they come into contact with strong acids.
-
Solvents: Depending on the solvent used, there may be flammability and toxicity concerns.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature. |
| Degradation of starting material or product. | Ensure the purity of the 2-amino-4-bromophenol starting material. Avoid excessive temperatures during the reaction and work-up. | |
| Inefficient mixing on a larger scale. | Verify that the stirring is adequate for the reactor volume. For larger batches, mechanical stirring is recommended over magnetic stirring. | |
| Formation of Significant Impurities | Over-bromination of the aromatic ring. | Maintain strict control over the stoichiometry of bromine. Add the bromine solution dropwise at a controlled rate to avoid localized excess. |
| Formation of disulfide byproducts from the thiocyanate intermediate. | Ensure that the cyclization conditions are optimized. The presence of a mild base can sometimes facilitate the ring-closure and minimize side reactions. | |
| Polymerization or decomposition of intermediates. | Control the reaction temperature carefully. Lowering the temperature during the addition of bromine can help minimize the formation of polymeric byproducts. | |
| Difficulty in Product Purification | The product is an oil or does not crystallize easily. | Try trituration with a non-polar solvent like hexane or pentane to induce crystallization. If the product remains an oil, column chromatography may be necessary. |
| Co-precipitation of inorganic salts. | Ensure all inorganic salts are removed during the aqueous work-up. Washing the crude product with water before recrystallization can be beneficial. | |
| Product is contaminated with colored impurities. | Treat the crude product solution with activated carbon before recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol describes a scalable synthesis of this compound from 2-amino-4-bromophenol.
Materials:
-
2-Amino-4-bromophenol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bisulfite
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a jacketed glass reactor, dissolve 2-amino-4-bromophenol (1.0 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.
-
Bromine Addition: Cool the stirred solution to 10-15 °C. Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a stirred vessel containing cold water. The crude product will precipitate.
-
Quenching: Add a solution of sodium bisulfite to quench any unreacted bromine.
-
Isolation: Collect the precipitated solid by filtration, and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Data Presentation
Table 1: Reagent Quantities for Different Batch Sizes
| Reagent | Lab Scale (10 g product) | Pilot Scale (100 g product) | Preclinical Scale (1 kg product) |
| 2-Amino-4-bromophenol | 8.17 g | 81.7 g | 817 g |
| Potassium thiocyanate | 9.48 g | 94.8 g | 948 g |
| Bromine | 7.63 g (2.45 mL) | 76.3 g (24.5 mL) | 763 g (245 mL) |
| Glacial Acetic Acid | 100 mL | 1 L | 10 L |
Table 2: Typical Reaction Outcomes
| Parameter | Lab Scale | Pilot Scale | Preclinical Scale |
| Yield (Crude) | 85-95% | 80-90% | 75-85% |
| Yield (Purified) | 75-85% | 70-80% | 65-75% |
| Purity (Crude) | >90% | >88% | >85% |
| Purity (Purified) | >98% | >98% | >98% |
Visualizations
Enhancing the biological activity of 5-Bromobenzo[d]thiazol-2(3H)-one derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working on enhancing the biological activity of 5-Bromobenzo[d]thiazol-2(3H)-one derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis & Characterization
-
Q1: My synthesis of N-alkylated this compound is resulting in very low yields. What are the common pitfalls?
-
A1: Low yields in N-alkylation reactions are often due to several factors:
-
Base Strength: The choice of base is critical. Weak bases may not deprotonate the nitrogen of the benzothiazolone ring effectively. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like DMF or acetonitrile.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and side products. Attempt the reaction at room temperature first, and then gradually increase the heat if necessary, monitoring the reaction progress by TLC.
-
Moisture: The presence of water can quench the base and hydrolyze your alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Purity of Starting Material: Impurities in the starting this compound can interfere with the reaction. Recrystallize the starting material if its purity is questionable.
-
-
-
Q2: I am observing multiple spots on my TLC plate after the condensation reaction between 2-aminothiophenol and an aldehyde. How can I improve the selectivity?
-
A2: The formation of multiple products, often a mixture of the desired benzothiazole and intermediate benzothiazolines, is a common issue.[1][2]
-
Oxidizing Agent: The cyclization often requires an oxidizing agent to convert the intermediate benzothiazoline to the final benzothiazole. Using an oxidizing agent like sodium hydrosulfite (Na2S2O4) can drive the reaction to completion and yield a cleaner product.[1][2]
-
Catalyst: Some synthetic methods benefit from a catalyst. For instance, reactions can be performed without a catalyst, but this may result in a mixture of products.[1] Newer, more efficient methods utilize transition metal catalysis (e.g., Pd, Ru, Ni) which can offer higher yields and selectivity.[3]
-
Solvent Choice: The reaction medium can influence the outcome. Ethanol and acetic acid are commonly used solvents that have been shown to provide good yields.[1]
-
-
-
Q3: My purified compound shows poor solubility in aqueous buffers for biological assays. How can I address this?
-
A3: Poor aqueous solubility is a frequent challenge for heterocyclic compounds.
-
Co-solvents: Use a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol to first dissolve the compound before making the final dilution in your aqueous buffer. Be sure to run a vehicle control in your assay to account for any effects of the co-solvent.
-
Salt Formation: If your derivative has a basic nitrogen (e.g., in a side chain), you can try converting it to a more soluble hydrochloride or other salt form.
-
Formulation Strategies: For in-vivo studies, consider formulation approaches such as using cyclodextrins or creating nano-suspensions to improve bioavailability.
-
-
Biological Evaluation
-
Q4: My cytotoxicity assay (e.g., MTT) results are inconsistent between experiments. What could be the cause?
-
A4: Variability in cytotoxicity assays can arise from:
-
Compound Precipitation: Ensure your compound remains dissolved at the tested concentrations in the cell culture medium. Visually inspect the wells for any precipitate. If precipitation occurs, you may need to adjust the concentration range or the co-solvent percentage.
-
Cell Density: The initial number of cells seeded per well must be consistent. Variations in cell density will lead to different final cell numbers and affect the assay readout.
-
Incubation Time: The duration of compound exposure should be strictly controlled.
-
Reagent Quality: Ensure that assay reagents, such as MTT or WST-1, are not expired and have been stored correctly.
-
-
-
Q5: How do I choose which biological activity to screen for with my new derivatives?
-
A5: The benzothiazole scaffold is known for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]
-
Literature Precedent: Review the literature for similar benzothiazole derivatives. Often, small modifications to a known scaffold will retain a similar class of activity. For example, many benzothiazolone-based compounds have been investigated as sigma receptor ligands.[7][8][9]
-
Structural Features: The specific functional groups you have added can guide your choice. For instance, incorporating moieties known to interact with specific enzyme classes (e.g., kinases, HDACs) could direct you towards those assays.[5]
-
Broad Screening: If resources permit, screen your compounds against a panel of diverse cell lines (like the NCI-60 panel) or a broad range of enzymatic assays to identify potential activities.[10]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of benzothiazole derivatives.
Table 1: Sigma Receptor Binding Affinities of Selected Benzo[d]thiazol-2(3H)one Derivatives Data extracted from studies on sigma receptor ligands, which often use a similar core structure.
| Compound ID | Linker Length (Methylene Units) | σ-1 Receptor Kᵢ (nM) | σ-2 Receptor Kᵢ (nM) | Selectivity (σ-2/σ-1) |
| 5a | 3 | 4.1 | 176.3 | 43 |
| 5b | 4 | 3.2 | 99.2 | 31 |
| 8a | 3 (with 6-ethyl substitution) | 4.5 | 2173.5 | 483 |
(Note: Compound IDs are based on the referenced literature and serve as examples of structure-activity relationships.)[8]
Experimental Protocols
Protocol 1: General Synthesis of 3-(Alkyl)-5-bromobenzo[d]thiazol-2(3H)-one
This protocol describes a two-step synthesis involving the N-alkylation of the starting benzothiazolone.
Materials:
-
This compound
-
Dibromoalkane (e.g., 1,3-dibromopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Cycloalkylamine (e.g., Azepane)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: N-Alkylation with Dibromoalkane
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add the dibromoalkane (1.5 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, 3-(bromoalkyl)-5-bromobenzo[d]thiazol-2(3H)-one.
-
-
Step 2: Nucleophilic Substitution with Amine
-
Dissolve the crude intermediate from Step 1 in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) followed by the desired cycloalkylamine (1.2 eq).
-
Stir the mixture at 50-60 °C for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[11]
-
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the determination of cell viability after treatment with test compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)[12]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in complete medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow from synthesis to biological evaluation of derivatives.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Key structural modifications and their impact on activity.
Diagram 3: Simplified Sigma-1 Receptor Signaling
References
- 1. iris.unife.it [iris.unife.it]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationship study of benzo[d]thiazol-2(3H)one based σ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. jddtonline.info [jddtonline.info]
Validation & Comparative
A Comparative Analysis of 5-Bromobenzo[d]thiazol-2(3H)-one and Other Benzothiazole-Based Antibacterial Agents
In the landscape of rising antimicrobial resistance, the scientific community is in a perpetual search for novel antibacterial agents. Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of new therapeutics due to their wide spectrum of biological activities. This guide provides a detailed comparison of 5-Bromobenzo[d]thiazol-2(3H)-one with other notable benzothiazole antibacterial agents, supported by experimental data and methodologies to assist researchers and drug development professionals in their quest for effective antimicrobial compounds.
Comparative Antibacterial Potency
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of various benzothiazole derivatives against common Gram-positive and Gram-negative bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-Bromobenzo[d]thiazol-2(3H)-one-triazole hybrids (representative) | Staphylococcus aureus | 12.5 - 50 | Streptomycin | 10 |
| Bacillus subtilis | 25 - 100 | Streptomycin | 10 | |
| Escherichia coli | 25 - 100 | Streptomycin | 10 | |
| Pseudomonas aeruginosa | 50 - 200 | Streptomycin | 10 | |
| Benzothiazole-amide derivative (A07) [1][2] | Staphylococcus aureus | 15.6 | - | - |
| Escherichia coli | 7.81 | - | - | |
| Salmonella typhi | 15.6 | - | - | |
| Klebsiella pneumoniae | 3.91 | - | - | |
| Benzothiazole sulfonamide derivative (66c) [3] | Pseudomonas aeruginosa | 3.1 - 6.2 | Chloramphenicol | - |
| Staphylococcus aureus | 3.1 - 6.2 | Sulphamethoxazole | - | |
| Escherichia coli | 3.1 - 6.2 | - | - | |
| Benzothiazole-isatin derivative (41c) [3] | Escherichia coli | 3.1 | Ciprofloxacin | 12.5 |
| Pseudomonas aeruginosa | 6.2 | Ciprofloxacin | 12.5 |
Note: Data for 6-Bromobenzo[d]thiazol-2(3H)-one-triazole hybrids is used as a proxy for this compound. The range of MIC values for these hybrids reflects the activity of different derivatives within that class.
Mechanism of Action: Targeting Essential Bacterial Pathways
Benzothiazole derivatives exert their antibacterial effects by targeting various essential cellular processes in bacteria. A key mechanism involves the inhibition of crucial enzymes required for bacterial survival and proliferation.[3][4] One of the prominent targets is dihydroorotase , an enzyme involved in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[5] Another critical target is DNA gyrase , a type II topoisomerase that is vital for bacterial DNA replication, transcription, and repair.[3] Furthermore, some benzothiazole compounds have been shown to inhibit dihydropteroate synthase (DHPS) , an enzyme in the folate biosynthesis pathway, which is necessary for the synthesis of nucleic acids and certain amino acids.[6]
The following diagram illustrates the potential inhibitory action of benzothiazole derivatives on these key bacterial pathways.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The Broth Microdilution Method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Subculture the test bacteria on an appropriate agar medium and incubate for 18-24 hours.
- Antimicrobial Agent Stock Solution: Prepare a stock solution of the benzothiazole compound in a suitable solvent (e.g., DMSO) at a high concentration.
- Growth Medium: Use a sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium.
- 96-Well Microtiter Plates: Use sterile U- or flat-bottom 96-well plates.
2. Preparation of Inoculum:
- Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- Dispense 50 µL of sterile broth into all wells of the 96-well plate.
- Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the compound.
4. Inoculation of the Microtiter Plate:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume in each well to 100 µL. This will further dilute the compound concentration by half, achieving the final desired test concentrations.
- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
5. Incubation:
- Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
6. Determination of MIC:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
The following diagram outlines the workflow for the broth microdilution assay.
Conclusion
The benzothiazole scaffold represents a versatile platform for the development of novel antibacterial agents. While direct comparative data for this compound is limited, analysis of its close analogue and other benzothiazole derivatives reveals promising antibacterial activity against a range of pathogens. The potency of these compounds is often influenced by the nature and position of substitutions on the benzothiazole ring system. The primary mechanisms of action appear to involve the inhibition of essential bacterial enzymes, highlighting multiple potential targets for drug design. The provided experimental protocol for MIC determination offers a standardized method for researchers to evaluate the efficacy of new benzothiazole derivatives. Further investigation into the structure-activity relationships and optimization of lead compounds are crucial next steps in harnessing the full therapeutic potential of this important class of molecules in the fight against bacterial infections.
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
Comparative study of 5-Bromobenzo[d]thiazol-2(3H)-one and similar anticancer compounds
Introduction
Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comparative study of the anticancer potential of various benzothiazole derivatives, with an initial focus on 5-Bromobenzo[d]thiazol-2(3H)-one. However, a comprehensive review of the scientific literature reveals a scarcity of publicly available experimental data specifically detailing the anticancer activity of this compound.
Therefore, this guide will pivot to a comparative analysis of structurally similar benzothiazole derivatives for which anticancer activity has been documented. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource on the structure-activity relationships, mechanisms of action, and experimental evaluation of this promising class of compounds. The insights derived from these analogues can serve as a foundation for future research into the potential of this compound and other related molecules.
Comparative Anticancer Activity of Benzothiazole Derivatives
The anticancer efficacy of several benzothiazole derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the reported IC50 values for selected benzothiazole derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative (Compound 45) | A549 (Lung) | 0.44 | [3] |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast) | 0.0012 | [4] |
| SW620 (Colon) | 0.0043 | [4] | |
| A549 (Lung) | 0.044 | [4] | |
| HepG2 (Liver) | 0.048 | [4] | |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [4] |
| H460 (Lung) | 0.29 | [4] | |
| A549 (Lung) | 0.84 | [4] | |
| MDA-MB-231 (Breast) | 0.88 | [4] | |
| Imidazole based benzothiazole derivative | - | 10 | [4] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 µg/mL | [4] |
| LNCaP (Prostate) | 11.2 ± 0.79 µg/mL | [4] | |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical) | 9.76 | [4] |
| Nitrobenzylidene containing thiazolidine derivative | MCF7 (Breast) | 0.036 | [4] |
| HEPG2 (Liver) | 0.048 | [4] | |
| 2-substituted benzothiazole analogues with C-6 methoxyphenyl moiety | Ba/F3 | 0.046–0.09 | [5] |
| Benzothiazole–pyrazole hybrids with C-6 methoxy and ortho-fluoro on the phenyl ring | PC-3 (Prostate) | 0.1–0.15 | [5] |
| 22Rv1 (Prostate) | 0.1–0.15 | [5] | |
| MCF-7 (Breast) | 0.1–0.15 | [5] |
Mechanisms of Anticancer Action
Benzothiazole derivatives exert their anticancer effects through various mechanisms, often involving the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways that promote cancer cell growth and survival.
A prevalent mechanism of action for many anticancer compounds, including benzothiazole derivatives, is the induction of apoptosis.[3] This is often mediated through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.[6] Key markers of apoptosis that can be assessed experimentally include the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrates, such as poly(ADP-ribose) polymerase-1 (PARP-1).[6][7][8]
One of the key signaling pathways frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[9][10] This pathway plays a crucial role in regulating cell proliferation, survival, and metabolism.[9][11] Several benzothiazole derivatives have been shown to inhibit the PI3K/Akt signaling pathway, leading to the suppression of tumor growth.[3]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard protocols for key assays used to evaluate the anticancer properties of compounds like benzothiazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]
Western Blot for Apoptosis Markers
Western blotting is a widely used technique to detect specific proteins in a sample.[1][2] It can be used to assess the expression levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: After treatment with the test compound, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for evaluating the anticancer activity of novel compounds.
Caption: The PI3K/Akt signaling pathway and points of inhibition by benzothiazole derivatives.
Caption: Structure-activity relationship logic for anticancer benzothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
Validating Tankyrase as the Target of 5-Bromobenzo[d]thiazol-2(3H)-one in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the engagement of 5-Bromobenzo[d]thiazol-2(3H)-one with its putative target, tankyrase, in cancer cells. By objectively comparing its potential performance with established tankyrase inhibitors and providing detailed experimental protocols, researchers can effectively assess this compound's preclinical viability.
Introduction to Tankyrase Inhibition in Oncology
Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a promising therapeutic target in oncology.[1][2] It plays a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2] Tankyrase targets the destruction complex component Axin for poly(ADP-ribosyl)ation (PARsylation), leading to its ubiquitination and subsequent proteasomal degradation. This destabilization of the destruction complex allows for the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of oncogenes.
Inhibitors of tankyrase stabilize Axin, thereby promoting the degradation of β-catenin and suppressing oncogenic Wnt signaling.[3] This guide focuses on validating whether this compound acts as a tankyrase inhibitor by comparing its cellular effects to those of well-characterized inhibitors such as XAV939, IWR-1, and MSC2504877.
Comparative Analysis of Tankyrase Inhibitors
While a specific IC50 value for this compound against tankyrase is not yet publicly available, this section provides a comparative summary of the potencies of established tankyrase inhibitors. Researchers can use this data as a benchmark when evaluating novel compounds.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| XAV939 | TNKS1, TNKS2 | 11 (TNKS1), 4 (TNKS2) | Enzymatic | [4][5][6] |
| IWR-1 | TNKS1, TNKS2 | 131 (TNKS1), 56 (TNKS2) | Enzymatic | [7] |
| MSC2504877 | TNKS1, TNKS2 | 0.7 (TNKS1), 0.8 (TNKS2) | Enzymatic | [2][8] |
Experimental Protocols for Target Validation
To validate that this compound targets tankyrase in cancer cells, a series of experiments should be conducted. Below are detailed protocols for key assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[9][10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SW480, DLD-1) and grow to 80-90% confluency. Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Heat Shock: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein concentration and subsequently detect the levels of tankyrase in the soluble fraction by Western blotting. An increased amount of soluble tankyrase at higher temperatures in the compound-treated samples compared to the control indicates target engagement.
Tankyrase Enzymatic Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of tankyrase.
Protocol:
-
Assay Principle: A common method involves a chemiluminescent assay that quantifies the PARsylation of a substrate (e.g., histones) by recombinant tankyrase. The reaction utilizes biotinylated NAD+ as a co-substrate, and the resulting biotinylated-PAR product is detected using streptavidin-HRP and a chemiluminescent substrate.
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human TNKS1 or TNKS2 enzyme, assay buffer, and serial dilutions of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation and Detection: Incubate the plate to allow PARsylation to occur. Stop the reaction, wash the plate, and add streptavidin-HRP followed by a chemiluminescent substrate.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blotting for Wnt/β-catenin Pathway Components
This experiment assesses the downstream consequences of tankyrase inhibition on the Wnt/β-catenin signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound, a positive control inhibitor (e.g., XAV939), and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein using SDS-PAGE.
-
Protein Transfer and Blocking: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Tankyrase 1/2, Axin1, Axin2, and β-catenin overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels. A successful tankyrase inhibitor should lead to an increase in Axin1 and Axin2 levels and a decrease in β-catenin levels.[13][14][15]
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Wnt/β-catenin signaling and the role of tankyrase inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Western Blotting workflow for pathway analysis.
Conclusion
Validating the target of a novel compound is a critical step in drug discovery. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can systematically investigate whether this compound functions as a bona fide tankyrase inhibitor. The provided workflows and pathway diagrams serve as a clear visual aid for planning and executing these validation studies. Successful validation will provide a strong rationale for further preclinical development of this compound as a potential cancer therapeutic.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of tankyrases induces Axin stabilization and blocks Wnt signalling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromobenzo[d]thiazol-2(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromobenzo[d]thiazol-2(3H)-one analogs and related benzothiazole derivatives. The following sections detail their anticancer and enzyme inhibitory activities, supported by quantitative experimental data. Detailed protocols for key biological assays are also provided, along with visual representations of relevant signaling pathways and experimental workflows.
While comprehensive SAR studies specifically on this compound analogs are limited in the public domain, this guide extrapolates potential SAR trends from structurally similar halogenated benzothiazole and benzothiazolone derivatives.
Anticancer and Enzyme Inhibitory Activities: A Quantitative Comparison
The biological activity of benzothiazole derivatives has been evaluated against various cancer cell lines and enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a series of halogenated benzothiazole and benzothiazolone analogs. These compounds provide valuable insights into the potential SAR of this compound derivatives, particularly concerning the influence of halogen substitutions on biological activity.
Table 1: Anticancer Activity of Benzothiazole Analogs
| Compound ID | Structure | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Compound 4 | 2-(4-aminophenyl)benzothiazole derivative | 60 human tumor cell lines | GI50: 0.683 - 4.66 | [1] |
| (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine | Not depicted | PC-3 (Prostate) | IC50: 0.6 | [2] |
| THP-1 (Leukemia) | IC50: 3 | [2] | ||
| Caco-2 (Colon) | IC50: 9.9 | [2] | ||
| 3j | Chalcone analog with 2-chloro-5-bromo substitution | MDA-MB-435 (Melanoma) | IC50: 12 | [3] |
| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | Not depicted | MCF-7 (Breast), HCT116 (Colon) | Data not specified, but showed good Top1 inhibition | [4] |
Table 2: Enzyme Inhibitory Activity of Benzothiazole and Benzothiazolone Analogs
| Compound ID | Structure | Target Enzyme | Activity (Ki/IC50 in µM) | Reference |
| 2-amino-4-(4-bromophenyl)thiazole | Not depicted | hCA II | Ki: 0.124 | [5] |
| AChE | Ki: 0.129 | [5] | ||
| BChE | Ki: 0.083 | [5] | ||
| M13 | 6-methoxy indole benzothiazolone derivative | BChE | IC50: 1.21 | [6] |
| M2 | Benzothiazolone derivative | BChE | IC50: 1.38 | [6] |
| 6-n-propoxy-2-AB | 6-n-propoxy-2-aminobenzothiazole | Aminopyrine N-demethylase | Ki: 60 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound analogs and related compounds are provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved crystals.
Protocol:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay is used to determine the binding affinity of compounds to sigma receptors.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) or cells expressing the sigma receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for σ1 or [3H]DTG for σ2), and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., haloperidol) is used.
-
For σ2 receptor binding, a masking agent for σ1 receptors (e.g., (+)-pentazocine) is included.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the biological context and experimental design.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified Sigma-1 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Benzothiazole Derivatives in Preclinical Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: While in vivo efficacy data for 5-Bromobenzo[d]thiazol-2(3H)-one is not currently available in the public domain, the benzothiazole scaffold is a cornerstone in the development of novel therapeutics, demonstrating significant potential in preclinical studies across various disease areas. This guide provides a comparative analysis of the in vivo efficacy of representative benzothiazole derivatives in two key therapeutic areas: oncology and diabetes. The data presented here can serve as a valuable benchmark for evaluating the potential of new compounds, such as this compound.
I. Anticancer Benzothiazole Derivatives
A prominent class of anticancer benzothiazoles is the 2-(4-aminophenyl)benzothiazole series. These compounds have shown remarkable and selective antitumor properties in a range of cancer models. Their mechanism of action often involves bioreductive activation by cytochrome P450 enzymes, particularly CYP1A1, within tumor cells, leading to the formation of reactive metabolites that induce DNA damage and apoptosis.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of selected 2-(4-aminophenyl)benzothiazole derivatives in human tumor xenograft models.
| Compound | Therapeutic Area | In Vivo Model | Dosing Regimen | Key Efficacy Endpoint(s) | Mechanism of Action (where known) |
| 2-(4-amino-3-methylphenyl)benzothiazole | Ovarian Cancer | OVCAR-3 cells in hollow fibers (i.p. in mice) | 10 mg/kg, i.p. | >50% growth inhibition[1] | Not specified |
| Phortress (lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) | Breast & Ovarian Cancer | MCF-7 (breast) and IGROV-1 (ovarian) xenografts in nude mice | 20 mg/kg | Accumulation of DNA adducts in sensitive tumors[2] | CYP1A1-catalyzed biotransformation to a reactive electrophilic species that forms DNA adducts[2][3] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Breast Cancer | Human mammary carcinoma models in nude mice | Not specified | Potent growth inhibition against ER+ and ER- tumors[4][5] | Potent aryl hydrocarbon receptor (AhR) agonist, leading to CYP1A1 induction and subsequent generation of DNA-damaging electrophilic species[3] |
Experimental Protocols
In Vivo Tumor Growth Inhibition in Xenograft Mouse Model:
A standard methodology for evaluating the antitumor activity of benzothiazole derivatives in an immunodeficient mouse model bearing human tumor xenografts is outlined below.
-
Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, IGROV-1 for ovarian cancer) are cultured in appropriate media.
-
Female athymic nude mice (4-6 weeks old) are used for the study.
-
-
Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 106) are subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The test compound (e.g., Phortress) is administered via a specified route (e.g., intraperitoneal injection) at various doses. A vehicle control is administered to the control group.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured at regular intervals to determine the rate of tumor growth inhibition.
-
At the end of the study, tumors may be excised for further analysis, such as quantification of DNA adducts or biomarker analysis.
-
Signaling Pathway and Experimental Workflow
II. Anti-diabetic Thiazolidinedione Derivatives
Thiazolidinediones (TZDs) are a class of oral anti-diabetic drugs that are structurally related to benzothiazoles. They act as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ leads to improved insulin sensitivity.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of a novel thiazolidinedione derivative compared to a standard drug, Pioglitazone, in a streptozotocin-induced diabetic rat model.
| Compound | Therapeutic Area | In Vivo Model | Dosing Regimen | Key Efficacy Endpoint(s) | Mechanism of Action |
| Novel N-substituted Thiazolidinedione Derivative | Type 2 Diabetes | Streptozotocin (STZ)-induced diabetic rats | Not specified | Significant decrease in blood glucose levels[6] | PPARγ agonism[6] |
| Pioglitazone (Standard) | Type 2 Diabetes | STZ-induced diabetic rats | 36 mg/kg | Significant decrease in blood glucose levels[6] | PPARγ agonism[7] |
| Thiazolidinedione Derivative '6' | Type 2 Diabetes | Alloxan-induced diabetic rats | 50, 100, 250 µ/Kg | 69.55% reduction in blood glucose levels[8] | PPARγ agonism and α-amylase inhibition[8] |
Experimental Protocols
Induction of Diabetes and Evaluation of Anti-diabetic Activity in Rats:
-
Animal Model:
-
Male Wistar or Sprague-Dawley rats are used.
-
-
Induction of Diabetes:
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg, or alloxan.
-
Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and selected for the study.
-
-
Treatment:
-
Diabetic rats are divided into groups: a control group receiving the vehicle, a standard drug group (e.g., Pioglitazone), and one or more test compound groups at different doses.
-
The compounds are administered orally once daily for a specified period (e.g., 15-30 days).
-
-
Efficacy Evaluation:
-
Fasting blood glucose levels and body weight are monitored at regular intervals.
-
At the end of the treatment period, an oral glucose tolerance test (OGTT) may be performed to assess glucose utilization.
-
Blood samples are collected for the analysis of lipid profiles and other biochemical parameters.
-
Signaling Pathway and Experimental Workflow
References
- 1. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of 5-Bromobenzo[d]thiazol-2(3H)-one: Assessing Potential Enzyme Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of 5-Bromobenzo[d]thiazol-2(3H)-one and explores its potential for cross-reactivity with various enzymes, drawing insights from the broader family of benzothiazole derivatives.
This guide will summarize the known enzymatic activities of structurally related benzothiazole compounds, present a general methodology for assessing cross-reactivity, and provide a framework for evaluating the selectivity of this compound.
Known Enzymatic Activities of Benzothiazole Derivatives
The benzothiazole core is a versatile structure found in numerous biologically active molecules.[2][3] Derivatives of this scaffold have been reported to exhibit inhibitory activity against several classes of enzymes. This promiscuity highlights the importance of comprehensive cross-reactivity profiling for any new benzothiazole-based compound.
| Enzyme Class | Specific Examples | Observed Activity of Benzothiazole Derivatives |
| Kinases | VEGFR-2, PI3K, EGFR | Inhibition of kinase activity, relevant to anticancer applications. |
| Hydrolases | α-Glucosidase, Carbonic Anhydrase | Inhibition, with implications for diabetes and other metabolic disorders. |
| Oxidoreductases | Monoamine Oxidase (MAO-A and MAO-B) | Selective and non-selective inhibition, relevant to neurodegenerative diseases. |
| Other | Casein Kinase 1 (CK1), ABAD | Dual inhibition has been observed, with potential applications in Alzheimer's disease. |
This table is a summary of activities reported for various benzothiazole derivatives and is intended to be illustrative of potential cross-reactivity.
Assessing Cross-Reactivity: A Proposed Experimental Workflow
To rigorously evaluate the cross-reactivity profile of this compound, a systematic experimental approach is necessary. The following workflow outlines a general strategy for screening and characterizing its enzymatic interactions.
Caption: A generalized workflow for evaluating the cross-reactivity of a test compound against a panel of enzymes.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for key experiments in the assessment of enzyme inhibition.
General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagents and Materials:
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Target enzyme (e.g., recombinant human VEGFR-2).
-
Substrate (e.g., a specific peptide for the kinase).
-
ATP (Adenosine triphosphate).
-
Assay buffer (specific to the enzyme).
-
Detection reagent (e.g., fluorescent or luminescent probe to measure product formation or ATP consumption).
-
Microplates (e.g., 96-well or 384-well).
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound.
-
To each well of the microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations.
-
Incubate for a predetermined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Signaling Pathway Context
To visualize how cross-reactivity can impact cellular signaling, consider a simplified pathway involving multiple kinases. If a compound intended to inhibit a specific kinase also inhibits other kinases in related or different pathways, it can lead to off-target effects.
Caption: A diagram illustrating how a compound might inhibit its intended target and also exhibit cross-reactivity with another kinase in a related pathway.
Conclusion
While direct experimental data on the enzymatic interactions of this compound is currently lacking, the well-documented and diverse biological activities of the benzothiazole scaffold strongly suggest the potential for cross-reactivity. For researchers and drug developers working with this compound, a thorough in vitro screening against a broad panel of enzymes is a critical step to ascertain its selectivity profile. The experimental workflow and protocols outlined in this guide provide a foundational framework for such an investigation, which is essential for advancing our understanding of the pharmacological properties of this compound and its potential as a therapeutic agent.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromobenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 5-Bromobenzo[d]thiazol-2(3H)-one, a key intermediate in the development of various pharmaceutical compounds. The efficiency of each route is evaluated based on experimental data, including reaction yields, conditions, and procedural complexity.
Introduction
This compound is a crucial building block in medicinal chemistry. Its synthesis has been approached through various methods. This guide focuses on a comparative assessment of two distinct strategies: a two-step route commencing with the synthesis of 2-amino-5-bromobenzothiazole followed by its conversion to the target molecule, and a direct bromination of the parent benzo[d]thiazol-2(3H)-one.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Two-Step Synthesis via 2-Amino-5-bromobenzothiazole | Route 2: Direct Bromination |
| Starting Material | 4-Bromoaniline | Benzo[d]thiazol-2(3H)-one |
| Key Intermediates | 1-(4-Bromophenyl)thiourea, 2-Amino-5-bromobenzothiazole | N/A |
| Overall Yield | ~60-70% (estimated) | Not reported |
| Step 1 Yield | ~85% (Thiourea formation) | N/A |
| Step 2 Yield | 70% (Cyclization to 2-aminobenzothiazole) | N/A |
| Step 3 Yield | Not explicitly reported, but hydrolysis of 2-aminobenzothiazoles is a known transformation. | Not reported |
| Key Reagents | Potassium thiocyanate, Bromine, Acetic acid, Hydrolyzing agent (e.g., acid) | Bromine, Aqueous hydrobromic acid |
| Reaction Conditions | Step 1: Reflux; Step 2: Room Temperature to 100°C; Step 3: Varies with hydrolyzing agent. | Elevated temperatures (e.g., reflux) |
| Reaction Time | Multi-day procedure | Several hours |
| Purification | Multiple purification steps required | Potentially simpler purification |
Logical Workflow of Synthetic Routes
The following diagram illustrates the sequential steps involved in the two compared synthetic routes.
Caption: Comparative workflow of the two synthetic routes to this compound.
Discussion of Synthetic Efficiency
Route 2 presents a more direct and potentially more atom-economical approach. The direct bromination of a similar heterocyclic system, 2,1,3-benzothiadiazole, has been shown to proceed in high yield in aqueous hydrobromic acid.[2] This method, if applicable to benzo[d]thiazol-2(3H)-one, could significantly shorten the synthesis and simplify purification. However, a key challenge is the regioselectivity of the bromination. The electronic nature of the benzothiazolone ring will dictate the position of bromination, and formation of the desired 5-bromo isomer is not guaranteed. Undesired isomers could complicate purification and reduce the effective yield of the target molecule. Detailed experimental validation for the direct bromination of benzo[d]thiazol-2(3H)-one is necessary to ascertain its viability and efficiency.
Experimental Protocols
Route 1: Two-Step Synthesis via 2-Amino-5-bromobenzothiazole
Step 1: Synthesis of 1-(4-Bromophenyl)thiourea
A detailed procedure for a similar compound, 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea, involves the reaction of the corresponding aniline with an in situ generated aroyl isothiocyanate.[3] A more direct synthesis of N-arylthioureas can be achieved by reacting the aniline with a thiocyanate salt in the presence of an acid.
-
Materials: 4-Bromoaniline, Potassium thiocyanate, Hydrochloric acid, Ethanol.
-
Procedure: To a solution of 4-bromoaniline in ethanol, an aqueous solution of potassium thiocyanate and hydrochloric acid is added. The mixture is refluxed for several hours. Upon cooling, the 1-(4-bromophenyl)thiourea precipitates and is collected by filtration.
Step 2: Synthesis of 2-Amino-5-bromobenzothiazole
This step involves the oxidative cyclization of the corresponding phenylthiourea.
-
Materials: 1-(4-Bromophenyl)thiourea, Bromine, Acetic acid.
-
Procedure: 1-(4-Bromophenyl)thiourea is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise with stirring at room temperature. The reaction mixture is then heated to 100°C for a specified time. After cooling, the product is precipitated by pouring the reaction mixture into water, neutralized, and collected by filtration. A reported yield for a similar solid-phase synthesis of 2-amino-5-bromobenzothiazole is 70%.[1]
Step 3: Hydrolysis of 2-Amino-5-bromobenzothiazole to this compound
The conversion of a 2-aminobenzothiazole to a benzothiazol-2(3H)-one can be achieved through diazotization followed by hydrolysis.
-
Materials: 2-Amino-5-bromobenzothiazole, Sodium nitrite, Sulfuric acid, Water.
-
Procedure: 2-Amino-5-bromobenzothiazole is dissolved in aqueous sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. After cooling, the product precipitates and is collected by filtration.
Route 2: Direct Bromination
This proposed route is based on the bromination of related heterocyclic systems.
-
Materials: Benzo[d]thiazol-2(3H)-one, Bromine, 48% Aqueous hydrobromic acid.
-
Procedure: Benzo[d]thiazol-2(3H)-one is suspended in 48% aqueous hydrobromic acid. Elemental bromine is added, and the mixture is heated to reflux for several hours. After cooling, the reaction mixture is poured into ice water. The precipitated product is collected by filtration, washed with water, and dried.[2] The regioselectivity and yield of this reaction for benzo[d]thiazol-2(3H)-one require experimental verification.
Conclusion
Both synthetic routes present viable pathways to this compound. Route 1 is a more established, albeit longer, method with predictable outcomes for each step. Route 2 offers a more direct and potentially efficient alternative, but its feasibility hinges on the regioselectivity of the bromination reaction, which requires further investigation. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and tolerance for multi-step procedures versus the need for a more streamlined synthesis with potentially challenging purification. Experimental validation of Route 2 is highly recommended to determine its practical utility.
References
Head-to-Head Comparison of 5-Bromobenzo[d]thiazol-2(3H)-one Derivatives in Bioassays: A Review of Available Data
A comprehensive review of publicly available scientific literature and bioassay data reveals a notable scarcity of direct head-to-head comparative studies for a series of derivatives based on the 5-Bromobenzo[d]thiazol-2(3H)-one scaffold. While the broader class of benzothiazoles is widely recognized for its diverse pharmacological activities, including anticancer and enzyme inhibitory effects, specific data sets allowing for a systematic comparison of 5-brominated-2-oxo-benzothiazole analogs are not readily found in published research.
The benzothiazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives investigated for a wide range of therapeutic applications. The introduction of a bromine atom at the 5-position and an oxo group at the 2-position of the benzothiazole ring system creates the specific parent compound, this compound. Modifications of this parent structure, for instance by substitution at the N-3 position, would generate a series of derivatives. A head-to-head comparison would necessitate the synthesis of such a series and their subsequent evaluation in the same biological assays under identical conditions to ensure the comparability of the results.
Despite extensive searches for studies detailing the synthesis and parallel biological screening of these specific derivatives, the current body of scientific literature does not appear to contain such a focused investigation. Research on benzothiazole derivatives is often broad, exploring a wide variety of substitution patterns across the entire benzothiazole ring system. These studies typically do not focus on a systematic evaluation of a series of analogs derived from the specific this compound starting material.
Consequently, the generation of a quantitative data table for a direct comparison of bioactivities, as well as the detailed experimental protocols for such a comparative study, is not possible based on the currently available information. The creation of signaling pathway diagrams or experimental workflows is also precluded by the absence of specific bioassay data for this compound series.
For researchers interested in the biological potential of this compound derivatives, this represents a clear gap in the existing scientific knowledge and an opportunity for future research. A systematic study involving the synthesis of a library of derivatives with variations at the N-3 position, followed by a comprehensive in vitro and/or in vivo evaluation, would be required to generate the data necessary for a meaningful head-to-head comparison. Such a study would provide valuable structure-activity relationship (SAR) insights, potentially identifying key structural features that enhance biological activity and selectivity for this particular class of compounds.
Unveiling the Enigmatic Mechanism of 5-Bromobenzo[d]thiazol-2(3H)-one: A Comparative Guide to Its Enzyme Inhibition
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the anticipated enzyme inhibition mechanism of 5-Bromobenzo[d]thiazol-2(3H)-one. Drawing upon experimental data from structurally analogous compounds, this document elucidates its likely role as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), a critical target in the therapeutic landscape of neurodegenerative diseases.
Mechanism of Action: Competitive and Reversible Inhibition of MAO-B
Based on studies of analogous benzothiazole compounds, this compound is predicted to be a competitive and reversible inhibitor of MAO-B.[1] This mode of inhibition suggests that the compound likely binds to the active site of the MAO-B enzyme, thereby preventing the binding and subsequent degradation of its natural substrates, such as dopamine. The reversibility of this inhibition implies that the compound does not form a permanent covalent bond with the enzyme, allowing for a more controlled and potentially safer therapeutic profile.
The inhibition of MAO-B leads to an increase in the concentration of dopamine in the synaptic cleft, a crucial factor in the management of Parkinson's disease and other neurological disorders characterized by dopaminergic neuron degeneration.[1]
Comparative Performance Analysis
To contextualize the potential efficacy of this compound, this section compares the inhibitory potency of structurally similar benzothiazole derivatives with well-established MAO-B inhibitors, Selegiline and Rasagiline. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used for this comparison, with lower values indicating higher potency.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| [Inferred] this compound | MAO-B | ~0.06 | Not Determined | Competitive, Reversible | Inferred from[1][2] |
| Benzothiazole Derivative 3h | MAO-B | 0.062 | Not Determined | Competitive, Reversible | [1] |
| Benzothiazole-hydrazone 3e | MAO-B | 0.060 | Not Determined | Not Determined | [2] |
| Selegiline | MAO-B | ~0.0068 | Not Determined | Irreversible | |
| Rasagiline | MAO-B | ~0.0953 | Not Determined | Irreversible | [1] |
| Safinamide | MAO-B | 0.0572 | Not Determined | Reversible | [1] |
Note: The data for this compound is an inference based on the activities of structurally related benzothiazole compounds.
As indicated in the table, benzothiazole derivatives exhibit potent MAO-B inhibition, with IC50 values in the nanomolar range, comparable to the established drug Safinamide and more potent than Rasagiline.[1] This suggests that this compound is likely a highly effective MAO-B inhibitor.
Experimental Protocols
The determination of enzyme inhibition kinetics and potency is crucial for drug development. Below are detailed methodologies for key experiments used to characterize MAO-B inhibitors.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This assay is widely used to determine the IC50 value of a potential inhibitor.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Kynuramine)
-
A fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound) and reference inhibitors (Selegiline, Rasagiline) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate
2. Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the assay buffer, HRP, and the fluorescent probe to each well.
-
Add the diluted test compounds and reference inhibitors to their respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the MAO-B enzyme to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
Determination of Inhibition Mechanism (Kinetic Analysis)
To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed.
1. Materials and Reagents:
-
Same as the in vitro inhibition assay.
2. Procedure:
-
Perform the MAO-B activity assay with varying concentrations of the substrate in the absence and presence of different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive inhibition: The lines intersect on the y-axis (Vmax remains unchanged, Km increases).
-
Non-competitive inhibition: The lines intersect on the x-axis (Km remains unchanged, Vmax decreases).
-
Uncompetitive inhibition: The lines are parallel.
-
Mixed inhibition: The lines intersect in the second or third quadrant.
-
Visualizing the Mechanism and Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the affected signaling pathway.
Caption: Workflow for determining MAO-B inhibitory activity.
Caption: Inhibition of MAO-B increases dopamine levels.
Conclusion
While direct experimental validation for this compound is pending, the substantial body of evidence from structurally related benzothiazole derivatives provides a strong foundation for predicting its mechanism of action. The anticipated potent, selective, and reversible competitive inhibition of MAO-B positions this compound as a promising candidate for further investigation in the development of novel therapeutics for neurodegenerative diseases. The experimental protocols outlined in this guide offer a clear roadmap for the empirical confirmation of these projected properties. Further research is warranted to definitively characterize the inhibitory profile of this compound and to explore its full therapeutic potential.
References
- 1. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromobenzo[d]thiazol-2(3H)-one: A Comparative Analysis Against Commercial Drugs
In the landscape of drug discovery, the benzothiazole scaffold is a recurring motif in a variety of therapeutically significant molecules. This guide provides a comparative benchmark of 5-Bromobenzo[d]thiazol-2(3H)-one against known commercial drugs, focusing on its potential anticancer and antimicrobial activities based on available data for structurally related compounds. Due to a lack of specific experimental data for this compound, this analysis relies on the biological activities of similar benzothiazole derivatives to project its potential efficacy and mechanisms of action.
Overview of Benzothiazole-Based Compounds
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This broad spectrum of activity has led to the development of several commercially successful drugs. For the purpose of this comparison, we will focus on two prominent examples:
-
Riluzole: A neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS), which has also been investigated for its anticancer properties.
-
Pramipexole: A dopamine agonist primarily used to manage the symptoms of Parkinson's disease.
While the primary indications of these drugs differ, their shared benzothiazole core provides a relevant basis for structural and potential mechanistic comparisons with this compound.
Comparative Analysis of Biological Activity
Although direct quantitative data for this compound is not publicly available, the known activities of its structural analogs suggest potential for both anticancer and antimicrobial applications.
Anticancer Activity
Derivatives of benzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain substituted benzothiazole compounds have shown potent activity, in some cases, surpassing that of established chemotherapeutic agents. The proposed mechanism often involves the induction of apoptosis through signaling pathways such as the PI3K/AKT pathway.
Riluzole, a commercial drug containing the benzothiazole scaffold, has also been shown to exhibit anticancer activity against several cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | Data Not Available | - | |
| Related Benzothiazole Derivative 1 | A549 (Lung Carcinoma) | 0.44 | [1] |
| Related Benzothiazole Derivative 2 | HT29 (Colon Carcinoma) | 0.024 | [2] |
| Riluzole | HeLa (Cervical Cancer) | 7.76 | [3] |
| MCF-7 (Breast Cancer) | 7.72 | [3] | |
| HepG2 (Liver Cancer) | 17.97 | [3] |
Note: The IC50 values for "Related Benzothiazole Derivatives" are for compounds structurally similar to this compound and are provided for comparative purposes.
Antimicrobial Activity
The benzothiazole moiety is also a key feature in compounds with notable antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, demonstrating promising minimum inhibitory concentrations (MICs).
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Citation |
| This compound | Data Not Available | - | |
| Related Benzothiazole Derivative 1 | E. coli | 3.1 | [4] |
| Related Benzothiazole Derivative 2 | S. aureus | 78.125 | [4] |
| Pramipexole | Data Not Available | - |
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, this compound may exert its biological effects through various signaling pathways.
Anticancer Mechanism: PI3K/AKT Signaling Pathway
A key pathway implicated in the anticancer activity of many benzothiazole derivatives is the PI3K/AKT signaling cascade.[1] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
Caption: PI3K/AKT Signaling Pathway in Cancer.
Neuroprotective/Neuromodulatory Mechanism: Dopamine Receptor Signaling
Given the structural similarity to Pramipexole, it is conceivable that this compound could interact with dopamine receptors, although this is speculative without direct experimental evidence. The dopamine receptor signaling pathway is crucial for motor control and various cognitive functions.
Caption: Simplified Dopamine D2 Receptor Signaling.
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Experimental Workflow for the MTT Assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and control drugs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Broth Microdilution for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Experimental Workflow for Broth Microdilution.
Methodology:
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental data for this compound is currently lacking, the analysis of structurally related benzothiazole derivatives and existing commercial drugs provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presented comparative data and experimental protocols offer a framework for the future evaluation of this compound. Further research is warranted to determine the specific biological activities and mechanisms of action of this compound to fully understand its therapeutic potential.
References
- 1. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromobenzo[d]thiazol-2(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Bromobenzo[d]thiazol-2(3H)-one, a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
The following information is synthesized from safety data sheets and general hazardous waste disposal guidelines. It is imperative to consult your institution's specific environmental health and safety (EHS) protocols and to contact a licensed hazardous waste disposal company for final disposition.
Immediate Safety and Handling Precautions
Before initiating any disposal process, equipping personnel with the appropriate personal protective equipment (PPE) is essential to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield meeting government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile rubber) and inspect them for integrity before use. Employ proper glove removal techniques to avoid skin contact. |
| Body Protection | A lab coat, long-sleeved shirt, and pants are mandatory. For larger quantities or potential for splashing, a chemical-resistant apron should be considered. |
| Respiratory Protection | If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Work in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including unreacted material, contaminated lab supplies (e.g., pipette tips, filter paper, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.[1][2]
-
The container must be made of a compatible material that will not react with or be degraded by the chemical.[1][3] Ensure the container has a secure, leak-proof lid.[3]
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[2]
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2] This area should be away from incompatible materials.
-
-
Decontamination of Work Area:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol, acetone) followed by a soap and water wash.[2]
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste in the same container.[1][2]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal company.[1]
-
Provide the waste disposal service with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.
-
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and decisive action is necessary to mitigate potential harm.
-
Small Spills:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
-
Decontaminate the spill area as described in the disposal protocol.[2]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS department.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromobenzo[d]thiazol-2(3H)-one
This guide provides immediate, essential safety protocols and logistical plans for handling 5-Bromobenzo[d]thiazol-2(3H)-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar chemicals and are intended to ensure laboratory safety and proper environmental disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Employ proper glove removal techniques to avoid skin contact.[2][3][4] |
| Body Protection | A lab coat, long-sleeved shirt, and long pants are mandatory. For tasks with a higher risk of splashes or dust generation, a chemical-resistant apron or suit should be considered.[1][2][3] |
| Respiratory Protection | If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][5] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from heat and sources of ignition.[6]
-
The compound should be stored at room temperature, sealed in a dry environment.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
Waste Collection:
-
Collect all waste materials, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.[7][9]
-
The container must be made of a material compatible with the chemical.[7]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[7]
Spill Management:
-
For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[7][9]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.[7]
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.[7]
-
For large spills, evacuate the area and contact your institution's emergency response team.[7][9]
Final Disposal:
-
The sealed hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[7]
-
Maintain detailed records of the waste, including the quantity, generation date, and transfer date to the disposal service for regulatory compliance.[9]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. skan.com [skan.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. 199475-45-1|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
